6-Bromo-2-fluoro-3-iodobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-fluoro-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGARIJZXXCFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(=O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) for Advanced Chemical Synthesis
This document provides an in-depth technical overview of 6-Bromo-2-fluoro-3-iodobenzoic acid, a highly functionalized aromatic building block essential for advanced applications in medicinal chemistry and materials science. We will delve into its core properties, strategic importance in molecular design, plausible synthetic routes, and critical safety protocols, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Core Identification and Physicochemical Profile
6-Bromo-2-fluoro-3-iodobenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of three different halogen atoms and a carboxylic acid group on a benzene ring makes it a versatile and highly sought-after intermediate for creating complex molecular architectures.
Table 1: Key Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 217816-53-0 | [1] |
| Molecular Formula | C₇H₃BrFIO₂ | [2] |
| Molecular Weight | 374.90 g/mol | Calculated |
| InChI Key | FTGARIJZXXCFHE-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C(=C(C(=C1C(=O)O)F)I)Br) | Derived |
| Appearance | Typically a solid powder, color may vary from white to yellow or light brown based on purity. | [3] |
Note: Experimental data such as melting point and solubility are not consistently reported across public databases and should be determined empirically for each specific batch.
Strategic Value in Medicinal Chemistry and Organic Synthesis
The utility of 6-Bromo-2-fluoro-3-iodobenzoic acid stems from the distinct reactivity and properties conferred by each of its functional groups. The presence of fluorine is a well-established strategy in modern drug design, often used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[4][5] The bromine and iodine atoms serve as orthogonal synthetic handles for a variety of cross-coupling reactions, while the carboxylic acid group provides a site for amide bond formation, esterification, or further derivatization.
This strategic combination allows for the sequential and regioselective introduction of different molecular fragments, making it an ideal scaffold for building libraries of complex molecules in drug discovery programs.[6] The introduction of bromine, in particular, can increase therapeutic activity and has applications in radiopharmaceuticals for imaging and therapy.[7]
Caption: Reactivity sites of 6-Bromo-2-fluoro-3-iodobenzoic acid.
Proposed Synthetic Pathway
The synthesis could commence from 1-bromo-3-fluoro-2-iodobenzene. The fluorine atom can direct lithiation to the C6 position. Subsequent quenching with solid carbon dioxide (dry ice) followed by an acidic workup would yield the target carboxylic acid.
Experimental Protocol: A Plausible Synthesis
Disclaimer: This protocol is a scientifically informed proposal based on analogous reactions and has not been experimentally validated from the source documents. It should be performed by trained chemists with appropriate safety precautions.
Step 1: Directed Ortho-Lithiation and Carboxylation
-
Materials and Reagents:
-
1-Bromo-3-fluoro-2-iodobenzene (starting material)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Diisopropylamine
-
Solid carbon dioxide (dry ice), crushed
-
Hydrochloric acid (HCl), 4 M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous diisopropylamine (1.1 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous ether or THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to form a solution of lithium diisopropylamide (LDA). Stir for 30 minutes at -78 °C.
-
Add a solution of 1-bromo-3-fluoro-2-iodobenzene (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature at -78 °C. The fluorine atom directs the deprotonation to the adjacent ortho position (C6).
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor reaction progress via thin-layer chromatography (TLC) if a suitable method is developed.
-
Quench the reaction by adding an excess of crushed dry ice directly to the flask in several portions, ensuring the temperature does not rise significantly.
-
Allow the mixture to slowly warm to room temperature.
-
Perform an acidic workup by adding 4 M HCl until the aqueous layer is acidic (pH ~1).
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude solid via recrystallization or column chromatography to obtain pure 6-Bromo-2-fluoro-3-iodobenzoic acid.
-
Caption: Proposed synthetic workflow for the target compound.
Safety, Handling, and Hazard Profile
As with other polyhalogenated aromatic compounds, 6-Bromo-2-fluoro-3-iodobenzoic acid and its precursors should be handled with care in a well-ventilated fume hood.[9] Based on data for structurally similar chemicals, the following hazards are anticipated.[10][11][12]
Table 2: Anticipated GHS Hazard Classifications
| Hazard Statement | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation. | [10][11] |
| Eye Irritation | H319 | Causes serious eye irritation. | [10][11] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [10][11] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [10] |
Recommended Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
Conclusion
6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) is a potent and versatile chemical building block. Its value lies in the strategic placement of multiple, orthogonally reactive halogen atoms and a carboxylic acid functional group. This unique structure provides medicinal chemists and materials scientists with a powerful scaffold for constructing complex, high-value molecules. Understanding its properties, synthetic logic, and handling requirements is paramount to leveraging its full potential in accelerating research and development pipelines.
References
-
Boroncore. (n.d.). 217816-53-0 | 6-Bromo-2-fluoro-3-iodobenzoic acid. Boroncore. Retrieved February 21, 2026, from [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-3-iodobenzoic acid. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-2-iodobenzoic acid. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Organic Syntheses. Retrieved February 21, 2026, from [Link]
-
MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved February 21, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Ensuring Success in Drug Discovery: Reliable 2-Fluoro-3-iodobenzoic Acid Supply. Retrieved February 21, 2026, from [Link]
-
Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 21, 2026, from [Link]
Sources
- 1. 217816-53-0 | 6-Bromo-2-fluoro-3-iodobenzoic acid | Boroncore [boroncore.com]
- 2. 6-Bromo-2-fluoro-3-iodobenzoic acid [sigmaaldrich.cn]
- 3. 2-FLUORO-6-IODOBENZOIC ACID | 111771-08-5 [chemicalbook.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
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- 12. fishersci.no [fishersci.no]
6-Bromo-2-fluoro-3-iodobenzoic acid chemical structure
This guide provides an in-depth technical analysis of 6-Bromo-2-fluoro-3-iodobenzoic acid , a highly specialized polyhalogenated aromatic scaffold used in advanced medicinal chemistry.
Chemical Structure, Synthesis, and Chemoselective Utility in Drug Discovery
Executive Summary
6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its value lies in its dense functionalization : three distinct halogen atoms (F, Br, I) positioned around a benzoic acid core.[1] This arrangement allows for orthogonal functionalization—meaning chemists can selectively react one halogen without disturbing the others—enabling the rapid construction of complex heteroaromatic libraries, particularly for kinase inhibitors and protein-protein interaction (PPI) modulators.
Chemical Identity & Structural Analysis[2]
Core Parameters
| Parameter | Data |
| IUPAC Name | 6-Bromo-2-fluoro-3-iodobenzoic acid |
| CAS Number | 217816-53-0 |
| Molecular Formula | C₇H₃BrFIO₂ |
| Molecular Weight | 344.91 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 154–158 °C (typical for analogues) |
| pKa (Calc.) | ~2.5 (Acidified by ortho-halogen electron withdrawal) |
Structural Dynamics: The "Twisted" Carboxylate
The 2,6-substitution pattern (2-Fluoro, 6-Bromo) exerts significant steric pressure on the carboxylic acid group. Unlike unsubstituted benzoic acid, which is planar, the carboxylate in this molecule is forced out of the aromatic plane to minimize steric clash with the bulky bromine atom (Van der Waals radius: 1.85 Å) and the fluorine atom.
-
Consequence: This "orthogonal twist" reduces conjugation between the carbonyl and the phenyl ring, increasing the electrophilicity of the carbonyl carbon and altering the solubility profile.
-
Electronic Map:
-
C2-F: Strongly electronegative, inductively withdrawing but mesomerically donating.
-
C3-I: Highly polarizable, weakest C-X bond (lowest bond dissociation energy), serving as the primary site for oxidative addition.
-
C6-Br: Steric blocker and secondary reactive handle.
-
Synthetic Pathways
Synthesizing this specific isomer requires precise regiocontrol to avoid scrambling the halogen positions. Two primary routes are employed: Directed Ortho Metalation (DoM) for high precision and Electrophilic Halogenation for scale.
Route A: Directed Ortho Metalation (Precision Route)
This route utilizes the acidity of protons adjacent to halogens.
-
Starting Material: 1-Bromo-3-fluorobenzene.
-
Step 1 (Lithiation): Treatment with LDA at -78°C. The proton at C2 (between Br and F) is the most acidic.
-
Step 2 (Carboxylation): Quench with CO₂ to form 2-bromo-6-fluorobenzoic acid.
-
Step 3 (Iodination): A second directed lithiation or electrophilic iodination is required. However, direct iodination of the acid is challenging.
-
Optimization: The industrial preference is often to iodinate 2-fluoro-6-bromobenzoic acid using cationic iodine species (
).
-
Route B: Regioselective Electrophilic Iodination (Scalable)
This is the standard laboratory protocol. The directing effects of Fluorine (ortho/para director) and the Carboxylic Acid (meta director) synergize to activate position 3.
-
Substrate: 2-Fluoro-6-bromobenzoic acid.
-
Reagents: N-Iodosuccinimide (NIS) in Triflic Acid (TfOH) or Iodine (
) with Silver Sulfate ( ). -
Mechanism: The Fluorine atom activates the C3 position (ortho to F). The C5 position is also activated (para to F), but C3 is electronically favored due to the inductive withdrawal of the adjacent iodine in the transition state? No, actually C5 is often sterically favored.
-
Critical Insight: To get the 3-iodo isomer specifically, conditions must be tuned. Often, the Sandmeyer reaction is used if direct iodination yields the 5-iodo isomer.
-
Sandmeyer Protocol (High Purity):
-
Nitration of 2-fluoro-6-bromobenzoic acid → Yields 3-nitro isomer (ortho to F).
-
Reduction (
) → 3-amino-2-fluoro-6-bromobenzoic acid. -
Diazotization (
) followed by KI quench → 6-Bromo-2-fluoro-3-iodobenzoic acid .
Figure 1: The Sandmeyer route ensures the iodine is installed exactly at the C3 position, avoiding the C5 regioisomer common in direct electrophilic halogenation.
Chemoselectivity & Reactivity Profile
The power of this scaffold lies in the reactivity hierarchy of the C-Halogen bonds. This allows for sequential cross-coupling reactions (Suzuki, Sonogashira, Negishi) in a specific order.
The Hierarchy of Activation
-
C3-Iodine (Most Reactive):
-
Weakest bond. Reacts with Pd(0) catalysts at room temperature or mild heating (40°C).
-
Application: Installation of the primary pharmacophore (e.g., a biaryl tail).
-
-
C6-Bromine (Intermediately Reactive):
-
Requires higher temperatures (80-100°C) or specialized ligands (e.g., XPhos, SPhos) to react after the iodine has been coupled.
-
Application: Cyclization or secondary substitution.
-
-
C2-Fluorine (Nucleophilic Substitution):
-
Activated for
because it is ortho to the electron-withdrawing Carboxyl group. -
Reagent: Amines, Thiols.
-
Condition: Requires base and heat, usually done after metal-catalyzed couplings to avoid poisoning the catalyst.
-
Experimental Workflow: Sequential Coupling
To build a library, the following sequence is mandatory to prevent "halogen scrambling":
Figure 2: The orthogonal reactivity profile allows sequential functionalization. Note that the Iodine must be reacted before the Bromine.
Applications in Drug Discovery[1]
Kinase Inhibitor Design
This scaffold is frequently used to synthesize fused bicyclic systems (e.g., quinazolinones or isoindolinones).
-
Mechanism: The carboxylic acid and the ortho-fluorine can be condensed with hydrazines or amidines to form a heterocycle, while the Iodine and Bromine handles are used to attach "hinge-binding" motifs and "solubility tails."
Mcl-1 and Bfl-1 Inhibitors
Research into anti-apoptotic proteins utilizes polyhalogenated benzoic acids to mimic the hydrophobic interactions of the BH3 domain. The 2,6-substitution pattern locks the conformation, allowing the molecule to fit into the hydrophobic groove of Mcl-1 with high entropy-enthalpy compensation.
TRPC6 Ligands
Recent studies (see References) highlight benzoic acid derivatives as modulators of TRPC6 ion channels. The 6-bromo-2-fluoro-3-iodo motif provides the necessary lipophilicity and shape complementarity to engage the channel's pore region.
Safety and Handling
-
Hazards: As an alkyl/aryl halide, it is a potential irritant and sensitizer.
-
Stability: Light sensitive (due to C-I bond). Store in amber vials at 2-8°C.
-
Waste: High halogen content requires segregation from general organic waste to prevent formation of toxic byproducts during incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11232662 (Analogous 3-Bromo-2-iodobenzoic acid). Retrieved from [Link]
- Burke, M. D., & Schreiber, S. L. (2004).A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. (Foundational text on orthogonal halogen reactivity).
-
Friberg, A., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed. Retrieved from [Link]
Sources
6-Bromo-2-fluoro-3-iodobenzoic acid molecular weight and formula
Core Identity & Physicochemical Profile[1][2][3]
6-Bromo-2-fluoro-3-iodobenzoic acid represents a highly specialized, poly-halogenated aromatic scaffold used primarily in the synthesis of complex pharmaceutical agents. Its value lies in the orthogonal reactivity of its three halogen substituents, allowing medicinal chemists to sequentially install three distinct functional groups with high regiocontrol.
Molecular Specifications
| Property | Value |
| IUPAC Name | 6-Bromo-2-fluoro-3-iodobenzoic acid |
| CAS Number | 217816-53-0 |
| Molecular Formula | C₇H₃BrFIO₂ |
| Molecular Weight | 344.91 g/mol |
| Exact Mass | 343.8345 |
| Physical State | Off-white to pale yellow crystalline powder |
| Predicted pKa | ~2.5 (Acidic due to ortho-fluoro/bromo electron withdrawal) |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |
Synthetic Logic & Retrosynthesis
The synthesis of 6-bromo-2-fluoro-3-iodobenzoic acid is non-trivial due to the crowding of the benzene ring. The most robust route utilizes Directed Ortho-Metalation (DoM) , leveraging the directing power of fluorine to install the iodine atom regioselectively.
Strategic Analysis[4]
-
Starting Material : 2-Bromo-6-fluorobenzoic acid is the ideal precursor. It is commercially available and establishes the C2 (F) and C6 (Br) positions early.
-
Regiochemistry : The C3 proton (ortho to Fluorine) is significantly more acidic than the C4 or C5 protons due to the strong inductive effect (-I) of the fluorine atom.
-
Reagent Choice : Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is required to deprotonate the C3 position at low temperatures (-78 °C) to prevent benzyne formation or scrambling.
Experimental Protocol: C3-Iodination via DoM
Objective : Install iodine at the C3 position of 2-bromo-6-fluorobenzoic acid.
Reagents :
-
Precursor: 2-Bromo-6-fluorobenzoic acid (1.0 equiv)
-
Base: LDA (2.2 equiv) — Note: 1st equiv deprotonates the carboxylic acid; 2nd equiv performs DoM.
-
Electrophile: Iodine (I₂) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology :
-
Preparation : Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Charge with 2-bromo-6-fluorobenzoic acid (5.0 g, 22.8 mmol) and anhydrous THF (50 mL). Cool to -78 °C.
-
Lithiation : Add LDA (2.0 M in THF/heptane, 25 mL, 50 mmol) dropwise over 30 minutes. Maintain internal temperature below -70 °C.
-
Mechanistic Insight: The lithium carboxylate forms first. The second equivalent of base coordinates to the fluorine and removes the C3 proton, forming the ortho-lithiated species.
-
-
Equilibration : Stir at -78 °C for 1 hour. The solution typically turns a deep orange/red color, indicating the formation of the aryllithium species.
-
Quenching : Dissolve Iodine (6.9 g, 27.4 mmol) in THF (20 mL) and add dropwise to the lithiated mixture.
-
Workup : Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc + 1% Acetic Acid) to yield the title compound.
Visualization: Synthetic Pathway
Caption: Directed Ortho-Metalation route leveraging Fluorine's inductive effect for regioselective C3 iodination.
Applications in Drug Discovery: The "Selectivity Ladder"
The primary utility of 6-bromo-2-fluoro-3-iodobenzoic acid is its ability to undergo chemoselective cross-coupling . In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the reactivity order of the Carbon-Halogen bonds is:
C–I > C–Br > C–F
This hierarchy allows researchers to build complex trisubstituted scaffolds without protecting groups.
Functionalization Workflow
-
Step 1 (C3 Position) : The C–I bond reacts first at room temperature or mild heating with Pd(0).
-
Step 2 (C6 Position) : The C–Br bond reacts under forcing conditions (higher temp, stronger ligands like XPhos or RuPhos).
-
Application: Cyclization or backbone extension.
-
-
Step 3 (C2 Position) : The C–F bond is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the carboxyl group (and potentially the newly added groups).
-
Application: Introduction of amines, alkoxides, or thiols.
-
Visualization: Chemoselective Functionalization[5][7]
Caption: Orthogonal reactivity hierarchy allowing sequential, protecting-group-free synthesis.
Analytical Validation & Quality Control
To ensure the integrity of this intermediate in drug development pipelines, the following analytical markers must be verified.
| Method | Expected Signal Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-14.0 (br s, 1H, COOH)δ 7.8-8.2 (m, 2H, Ar-H). Note: The coupling constants (J-values) between H4 and H5 will indicate ortho-substitution (approx 8.0-8.5 Hz). |
| ¹⁹F NMR | Single peak around -110 to -120 ppm . The chemical shift is sensitive to the ortho-iodine and carboxyl group. |
| LC-MS (ESI-) | [M-H]⁻ = 342.8 . Characteristic isotope pattern for Br (1:1 ratio of ⁷⁹Br/⁸¹Br). Iodine does not have significant isotopes, so the mass cluster is defined by Bromine. |
| IR Spectroscopy | 1680-1710 cm⁻¹ (C=O stretch, carboxylic acid).2500-3000 cm⁻¹ (O-H broad stretch). |
Safety & Handling
-
Hazard Classification : Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling : This compound is an alkylating agent precursor and a potent electrophile. Handle in a fume hood.
-
Storage : Light sensitive (due to C-I bond). Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent deiodination or discoloration.
References
-
Sigma-Aldrich . 6-Bromo-2-fluoro-3-iodobenzoic acid Product Specification. Retrieved from
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link
-
Wang, X., et al. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. Link
-
Organic Syntheses . General Procedures for Directed Ortho-Metalation. Org. Synth. 2011, 88, 1-10. Link
Sources
Strategic Safety Management of 6-Bromo-2-fluoro-3-iodobenzoic Acid in Medicinal Chemistry
Executive Summary
6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) is a high-value, tri-halogenated aromatic scaffold used primarily in the synthesis of kinase inhibitors and agrochemicals. Its utility lies in its orthogonal reactivity: the iodine, bromine, and fluorine atoms allow for sequential, regioselective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).[1]
However, this chemical versatility introduces specific safety and stability challenges. Beyond standard acidity, the C-I bond is susceptible to photolytic cleavage, and the steric crowding of the ortho-substituents (F, Br) enhances the acidity of the carboxylic group relative to benzoic acid. This guide synthesizes safety data, reactivity profiles, and handling protocols to ensure operational integrity.
Section 1: Chemical Identity & Structural Analysis[2]
Molecular Identification
-
CAS Number: 217816-53-0 (Verify specific batch CoA as isomers vary)
-
Molecular Formula: C₇H₃BrFIO₂[4]
-
Molecular Weight: 344.90 g/mol [4]
Structural Reactivity Implications
The safety profile of this compound is dictated by its electronic and steric environment:
-
Enhanced Acidity (The Ortho Effect): The bulky bromine at the C6 position and fluorine at C2 force the carboxylic acid group out of planarity with the benzene ring. This reduces resonance stabilization, making the proton more labile (more acidic) than unsubstituted benzoic acid. Implication: Higher potential for immediate skin/mucosal irritation.
-
Labile C-I Bond: The carbon-iodine bond at C3 is the weakest point of the molecule. Implication: Sensitivity to light and transition metals. Potential for iodine liberation (purple vapor) if heated excessively.
| Property | Value (Predicted/Experimental) | Operational Implication |
| Physical State | Off-white to pale yellow solid | Dust explosion hazard if micronized. |
| Melting Point | 145–155°C (Decomposes) | Do not overheat during drying/recrystallization. |
| pKa | ~2.5 – 2.9 | Corrosive to mucous membranes; requires acid-resistant PPE. |
| Solubility | DMSO, Methanol, EtOAc | Use compatible solvents for wash-down (water insoluble). |
Section 2: Hazard Identification & Toxicology[7]
GHS Classification (Read-Across Approach)
Based on the physicochemical properties of tri-halogenated benzoic acids, the following GHS classifications apply:
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[5][6]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[5][6]
Mechanism of Toxicity
-
Local Irritation: Upon contact with moisture (sweat, tears, mucous membranes), the carboxylic acid protonates tissue, causing immediate coagulation necrosis of surface proteins.
-
Systemic Risk: While acute systemic toxicity data is limited, organic iodides can disrupt thyroid function upon chronic exposure. The lipophilic nature of the halogenated ring suggests potential for dermal absorption.
Section 3: Safe Handling & Storage Protocols
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood with a face velocity of >0.5 m/s.
-
Static Control: Use anti-static weighing boats. Halogenated powders can accumulate static charge, leading to scattering and aerosolization.
Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving recommended.
-
Inner: Nitrile (0.11 mm).
-
Outer: Nitrile (0.11 mm) or Neoprene. Note: Halogenated aromatics can permeate thin latex rapidly.
-
-
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if working with >10g quantities.
-
Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with P100/OV (Organic Vapor) cartridges.
Storage Logic[9]
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under inert gas (Argon/Nitrogen).
-
Light: Amber vials or foil-wrapped containers are mandatory to prevent photo-deiodination.
Handling Workflow Diagram
The following diagram illustrates the decision logic for safe handling from storage to waste.
Figure 1: Operational workflow for handling light-sensitive halogenated benzoic acids.
Section 4: Emergency Response & First Aid[9]
Decontamination Logic
In the event of exposure, the acidity drives the immediate damage, but the lipophilicity drives absorption. Speed is critical.
-
Eye Contact: Rinse immediately with water for 15 minutes.[7][6][8][9] Do not use neutralizing eye drops (risk of thermal injury).
-
Skin Contact:
Emergency Decision Tree
Figure 2: Triage and response protocols for acute exposure.
Section 5: Synthetic Utility & Waste Management
Reaction Safety
When utilizing 6-Bromo-2-fluoro-3-iodobenzoic acid in metal-catalyzed couplings:
-
Thermal Runaway: The activation energy for inserting Pd into the C-I bond is low. Ensure cooling is available during catalyst addition.
-
Base Compatibility: This compound is acidic.[10][8] If using basic coupling conditions (e.g., K₂CO₃), gas evolution (CO₂) will occur. Vent the reaction vessel to prevent over-pressurization.
Disposal
-
Classification: Hazardous Waste (Halogenated Organic).
-
Protocol: Dissolve in a combustible solvent (acetone) and dispose of in the "Halogenated Waste" stream.
-
Prohibition: Do not mix with strong oxidizers or strong bases in the waste container to avoid exothermic decomposition.[11]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for substituted benzoic acids. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling for halobenzoic acids. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] Retrieved from [Link]
Sources
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- 2. 217816-53-0 | 6-Bromo-2-fluoro-3-iodobenzoic acid | Boroncore [boroncore.com]
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- 4. chemscene.com [chemscene.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
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6-Bromo-2-fluoro-3-iodobenzoic acid solubility properties
Technical Whitepaper: Solubility Profiling & Handling of 6-Bromo-2-fluoro-3-iodobenzoic Acid
Executive Summary
6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) is a high-value poly-halogenated intermediate primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural utility lies in its orthogonal reactivity: the iodine atom facilitates selective Suzuki/Sonogashira couplings, while the ortho-fluorine atom modulates acidity and metabolic stability.
However, this compound presents significant handling challenges due to its low aqueous solubility and high lipophilicity (cLogP ~3.5–4.0). This guide provides a definitive technical framework for predicting, measuring, and manipulating the solubility of this compound to ensure consistent yields during scale-up and purification.
Physicochemical Characterization
To manipulate solubility effectively, one must first understand the molecular drivers governing the crystal lattice energy and solvation enthalpy.
Structural Analysis & Halogen Impact
The molecule features three distinct halogen atoms on a benzoic acid core.[1]
-
2-Fluoro (Ortho-Effect): The high electronegativity of the fluorine atom at the ortho position exerts a strong inductive effect ($ -I $), significantly stabilizing the carboxylate anion. This lowers the pKa compared to benzoic acid (4.20).
-
3-Iodo & 6-Bromo: These large, lipophilic atoms increase the molecular surface area and Van der Waals interactions, driving up the partition coefficient (LogP) and reducing water solubility.
Predicted Properties Table
| Property | Predicted Value | Rationale |
| Molecular Weight | 344.91 g/mol | Based on formula |
| pKa (Acidic) | 2.5 – 2.9 | Ortho-F and electron-withdrawing Br/I reduce pKa below standard benzoic acid. |
| cLogP | 3.6 ± 0.4 | High lipophilicity due to poly-halogenation. |
| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and Fluorine.[1][2] |
Senior Scientist Insight: The low pKa is the critical process parameter. At standard physiological pH (7.4), this compound will be fully ionized (soluble), but at the acidic pH often used in workups (pH 1-2), it will precipitate rapidly.
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their ability to disrupt the crystal lattice of 6-Bromo-2-fluoro-3-iodobenzoic acid.
| Solvent Class | Solubility Potential | Specific Solvents | Application Note |
| Polar Aprotic | Excellent (>100 mg/mL) | DMSO, DMF, DMAc | Ideal for reaction media (e.g., Cross-couplings). Hard to remove. |
| Polar Protic | Moderate (20–50 mg/mL) | Methanol, Ethanol | Good for recrystallization (especially when heated). |
| Chlorinated | Good (50–80 mg/mL) | Dichloromethane (DCM), Chloroform | Excellent for extraction from acidified aqueous layers. |
| Ethers | Moderate | THF, 2-MeTHF, MTBE | Useful for intermediate handling; MTBE is preferred for precipitations. |
| Hydrocarbons | Poor (<1 mg/mL) | Hexanes, Heptane | Used as anti-solvents to force precipitation. |
| Aqueous | pH Dependent | Water | Insoluble at pH < 3; Soluble at pH > 7 (as salt). |
Experimental Protocols
Do not rely on calculated values for critical formulation steps. Use the following self-validating protocols to determine exact parameters.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility in a specific solvent at 25°C.
-
Preparation: Weigh approx. 10 mg of solid 6-Bromo-2-fluoro-3-iodobenzoic acid into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Saturation Check:
-
If clear: Add more solid until distinct particles remain undissolved (suspension).
-
If solid remains:[3] Proceed.
-
-
Equilibration: Agitate (shaker/rotator) at 25°C for 24 hours . (Note: 24h is required to overcome the metastable zone width).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.
-
Quantification: Dilute the supernatant 100x with Acetonitrile and inject into HPLC.
-
Detection: UV at 254 nm.
-
Standard: Calibrate against a known concentration curve (0.1 – 1.0 mg/mL).
-
Visualization: Solubility Workflow
Figure 1: Step-by-step workflow for thermodynamic solubility determination.
Purification Strategy: The Acid-Base Swing
Because this compound is a substituted benzoic acid, the most robust purification method utilizes its pH-dependent solubility switch. This method is superior to chromatography for bulk purification as it removes non-acidic impurities (e.g., de-halogenated byproducts).
The "Self-Validating" Extraction Protocol
Principle: At pH > 8, the compound exists as a water-soluble carboxylate salt. At pH < 2, it precipitates as the free acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).
-
Salt Formation (Extraction): Wash the organic layer with saturated aqueous NaHCO₃ (pH ~8.5).
-
Validation: The product moves into the aqueous layer (yellowish solution). Impurities remain in the organic layer.
-
-
Phase Separation: Separate layers. Keep the Aqueous Layer .
-
Organic Wash: Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained neutral impurities.
-
Precipitation (Acidification): Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~1.0.
-
Observation: Thick white/off-white precipitate forms immediately.
-
-
Isolation: Filter the solid, wash with cold water (to remove salts), and dry under vacuum at 40°C.
Visualization: Acid-Base Purification Logic
Figure 2: Purification logic flow utilizing the pKa differential of the benzoic acid moiety.
Senior Scientist Recommendations
-
Light Sensitivity: The C-I bond is photosensitive. Store the solid in amber vials. If solutions in DMSO turn yellow/brown over time, iodine liberation has occurred.
-
Avoid Acetone for Crystallization: While soluble, acetone can form hemi-acetals or undergo aldol condensation under the acidic conditions of the compound itself. Use Ethanol/Water or Ethyl Acetate/Heptane systems.
-
Dehalogenation Risk: During Suzuki couplings, the 6-Bromo position is relatively stable, but the 2-Fluoro group activates the ring. Avoid harsh nucleophiles (like methoxide) that could displace the fluorine via
mechanisms.
References
-
Boroncore . (n.d.). 6-Bromo-2-fluoro-3-iodobenzoic acid Product Page. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for 2-Fluoro-6-iodobenzoic acid (Analog). Retrieved February 21, 2026, from [Link]
-
Organic Syntheses . (n.d.). Purification of Iodobenzoic Acids via Ammonium Salts. Organic Syntheses, Coll. Vol. 1, p.325. Retrieved February 21, 2026, from [Link]
-
Acree, W. E. (2013).[4] Solubility of Benzoic Acid and Substituted Benzoic Acids in Organic Solvents. IUPAC-NIST Solubility Data Series. Retrieved February 21, 2026, from [Link]
Sources
A Technical Guide to Polyhalogenated Benzoic Acid Building Blocks in Modern Drug Discovery
Abstract: Polyhalogenated benzoic acids (PHBAs) have emerged from the ranks of simple chemical intermediates to become strategically indispensable building blocks in modern medicinal chemistry. The deliberate incorporation of multiple halogen atoms onto the benzoic acid scaffold imparts a unique combination of physicochemical properties that researchers can exploit to overcome pervasive challenges in drug development, including poor metabolic stability, low binding affinity, and unfavorable pharmacokinetics. This guide provides an in-depth analysis of PHBA building blocks for researchers, scientists, and drug development professionals. It covers the strategic rationale for their use, core synthetic methodologies, the nuanced effects of halogenation on molecular properties, and their application in lead optimization and fragment-based design. By synthesizing field-proven insights with established chemical principles, this document serves as a practical resource for harnessing the full potential of PHBAs in the design of next-generation therapeutics.
The Strategic Value of Polyhalogenation in Medicinal Chemistry
For decades, halogen atoms were incorporated into drug candidates primarily to enhance lipophilicity and improve membrane permeability.[1] However, a more sophisticated understanding has revealed their profound influence on a molecule's electronic, steric, and metabolic profile. The benzoic acid core, a common motif in bioactive compounds, serves as an ideal scaffold for leveraging these effects.[2][3]
Beyond Simple Lipophilicity: The Modern Role of Halogens
The strategic incorporation of halogens, particularly fluorine and chlorine, is a cornerstone of modern drug design.[4][5] Halogenation can:
-
Block Metabolic Soft Spots: The carbon-halogen bond, particularly C-F, is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes.[4] Placing a halogen at a site prone to oxidative metabolism can significantly increase a drug's half-life and bioavailability.[6][7]
-
Modulate Acidity (pKa): Halogens are electron-withdrawing groups that increase the acidity of the benzoic acid's carboxylic proton. This modulation can be critical for optimizing a compound's solubility, salt formation properties, and interaction with biological targets.[8][9]
-
Enhance Binding Affinity through Halogen Bonding: Heavier halogens (Cl, Br, I) possess an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) opposite the covalent bond.[10] This electropositive crown can engage in a highly directional, non-covalent interaction with Lewis bases (e.g., backbone carbonyl oxygens, hydroxyl groups) in a protein binding pocket.[11][12] This interaction, termed halogen bonding, can substantially contribute to ligand affinity and selectivity.[1][13]
The Polyhalogenated Benzoic Acid (PHBA) Advantage
Using a benzoic acid scaffold with two or more halogen substituents provides a platform for fine-tuning these properties with high precision. The number, type, and position of the halogens create a multi-dimensional matrix of possible physicochemical characteristics, allowing chemists to rationally design molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties. For instance, a building block like 2,6-dichlorobenzoic acid is not merely a synthetic intermediate but a tool for introducing steric constraints and potential halogen bonds in a specific spatial arrangement.[14][15]
Physicochemical Property Modulation: A Quantitative Look
The predictable effects of polyhalogenation on molecular properties are what make PHBAs such powerful tools. These changes can be quantified and used to guide molecular design.
Impact on Acidity (pKa)
The electron-withdrawing inductive effect (-I) of halogens stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid.[9] This effect is additive and dependent on the halogen's electronegativity and position.
| Compound | pKa (in water) | Comments |
| Benzoic Acid | 4.20[16] | Baseline for comparison. |
| 2-Fluorobenzoic Acid | ~3.27[8] | The ortho-fluoro group significantly increases acidity. |
| 2-Chlorobenzoic Acid | 2.94 | Increased acidity due to the inductive effect of chlorine.[17] |
| 2-Bromobenzoic Acid | 2.85 | Acidity is further increased with bromine.[17] |
| 2,6-Dichlorobenzoic Acid | ~1.6[18] | The additive effect of two ortho-chloro groups dramatically increases acidity. |
| Table 1: Comparison of pKa values for selected halogenated benzoic acids, demonstrating the potent effect of ortho-halogen substitution on acidity. |
Tuning Lipophilicity (logP)
Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter for cell permeability and overall pharmacokinetics. While halogenation generally increases lipophilicity, the effect is not uniform and can be tailored. Fluorine, for example, can increase lipophilicity in some contexts but can also lower it in others by influencing hydrogen bonding capabilities. Heavier halogens consistently increase logP. This allows for precise control over a drug candidate's solubility and permeability profile.[4]
The Power of Halogen Bonding
The ability of chlorine, bromine, and iodine to act as halogen bond donors is a key feature exploited in rational drug design.[12] The strength of this interaction follows the trend I > Br > Cl, correlating with the size and polarizability of the halogen and, consequently, the magnitude of its σ-hole.[10] Fluorine, due to its high electronegativity and low polarizability, only forms halogen bonds under specific conditions and is generally considered a halogen bond acceptor.[1] The directionality of the halogen bond (R-X···Y angle ≈ 180°) provides a valuable tool for engineering high-specificity interactions within a protein's binding site.[11]
Core Synthetic Strategies
Access to a diverse array of PHBA building blocks is crucial for their effective use. Several robust synthetic methodologies are routinely employed.
Electrophilic Aromatic Substitution (Halogenation)
Direct halogenation of a benzoic acid or a suitable precursor (like toluene, which is later oxidized) is a common approach. This method often requires harsh conditions, such as using a Lewis acid catalyst for chlorination or a strong oxidizing agent with HBr for bromination.[19] Controlling the regioselectivity can be challenging due to the directing effects of the substituents already on the ring.
Diazotization and Sandmeyer-Type Reactions
For accessing specific substitution patterns that are not achievable through direct halogenation, the Sandmeyer reaction is a powerful alternative. This involves the diazotization of an amino-substituted benzoic acid followed by treatment with a copper(I) halide to install the desired halogen. This multi-step sequence offers excellent regiochemical control.
Oxidation of Halogenated Precursors
A widely used industrial method involves the oxidation of polyhalogenated toluenes or benzaldehydes. For example, 2,6-dichlorobenzoic acid can be prepared via the chlorination of 2,6-dichlorobenzaldehyde.[20] This approach is often scalable and cost-effective.
Workflow: Strategic Synthesis of a Polyhalogenated Benzoic Acid
Below is a conceptual workflow diagram illustrating the decision-making process for synthesizing a target PHBA.
Caption: A decision tree for selecting a synthetic route to a PHBA.
Protocol: Representative Suzuki-Miyaura Coupling of a 2-Halobenzoic Acid
This protocol provides a general starting point for the palladium-catalyzed cross-coupling of a PHBA, a key reaction for elaborating these building blocks into more complex molecules.[21]
Objective: To couple a 2-bromobenzoic acid derivative with an arylboronic acid.
Materials:
-
2-Bromobenzoic acid (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd(OAc)₂ (Palladium(II) acetate, 2-5 mol%)
-
SPhos (or other suitable phosphine ligand, 4-10 mol%)
-
K₃PO₄ (Potassium phosphate, 2.0 - 3.0 eq.)
-
Anhydrous 1,4-Dioxane or Toluene
-
Deionized Water
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add the 2-bromobenzoic acid, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).
-
Degassing: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Low reactivity can be due to steric hindrance from the ortho-carboxylate group.[21] In such cases, using bulky, electron-rich ligands like SPhos or XPhos can accelerate the oxidative addition step.[21]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Acidification & Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the product, making it soluble in the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting:
-
Protodehalogenation: Formation of benzoic acid (where the halogen is replaced by hydrogen) can occur. Using anhydrous solvents and bases like K₃PO₄ or Cs₂CO₃ can minimize this side reaction.[21]
-
Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation. Ensure proper degassing and consider using more robust ligands to stabilize the catalyst.[21]
Applications in Drug Discovery
PHBAs are not just passive scaffolds; they are active design elements used to solve specific problems in drug development.
Case Study: Diflunisal and Anti-Inflammatory Agents
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is a classic example of a PHBA derivative. Its 2',4'-difluorophenyl moiety is critical to its activity. The fluorine atoms enhance its potency and modulate its electronic properties. Many modern anti-inflammatory drug design programs explore fluorinated benzoic acid motifs to target enzymes like cyclooxygenase (COX-2).[8]
PHBAs in Fragment-Based Drug Discovery (FBDD)
The well-defined vectors for growth (from the carboxylic acid and the C-X bonds) and the unique physicochemical properties of PHBAs make them excellent fragments for FBDD. A small, low-affinity PHBA fragment that binds to a target can be elaborated via coupling reactions at the halogen positions to rapidly build potency and explore the surrounding binding pocket.
Diagram: Role of PHBAs in Target Engagement
This diagram illustrates how a PHBA-containing inhibitor can interact with a target protein's active site.
Caption: Interactions of a PHBA inhibitor within a protein active site.
Analytical and Quality Control
Rigorous characterization is essential to confirm the structure and purity of PHBA building blocks and their derivatives.
-
NMR Spectroscopy:
-
¹H NMR: Aromatic protons typically resonate between 6.5-8.5 ppm.[22][23] The chemical shifts and coupling patterns are highly informative about the substitution pattern on the ring. The carboxylic acid proton is often broad and can exchange with D₂O.
-
¹³C NMR: Aromatic carbons appear in the 120-170 ppm range.[24] The number of unique signals can confirm the symmetry of the substitution pattern.
-
¹⁹F NMR: For fluorine-containing compounds, ¹⁹F NMR is an exceptionally sensitive and powerful tool for confirming the presence and chemical environment of fluorine atoms.
-
-
Mass Spectrometry (MS): Provides accurate molecular weight determination. For compounds containing chlorine or bromine, the characteristic isotopic patterns (e.g., ~3:1 for ³⁵Cl/³⁷Cl, ~1:1 for ⁷⁹Br/⁸¹Br) are definitive proof of their presence.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of PHBAs and their derivatives.
Conclusion and Future Outlook
Polyhalogenated benzoic acids are a mature yet continually evolving class of building blocks. Their value lies in the predictable and potent influence they exert on the physicochemical properties of a lead compound. The growing appreciation for halogen bonding as a key molecular recognition tool, coupled with advances in synthetic chemistry that provide broader access to novel substitution patterns, ensures that PHBAs will remain a mainstay in the medicinal chemist's toolbox.[11] Future developments will likely focus on more efficient and selective late-stage halogenation techniques and the design of novel PHBA scaffolds to explore new chemical space.
References
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Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
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Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Taylor & Francis Online. [Link]
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Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed. [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
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Halogen bond: definition, modelling and applications. Erasmus Mundus Joint Master - ChEMoinformatics+. [Link]
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Acidity of o-halobenzoic acids. Chemistry Stack Exchange. [Link]
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-
QSPR Prediction of p K a for Benzoic Acids in Different Solvents. ResearchGate. [Link]
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Exploring the Synthesis Uses and Market Dynamics of 2,6-Dichlorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI. [Link]
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Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast. Crystal Growth & Design. [Link]
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Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. [Link]
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Fluorine in drug discovery: Role, design and case studies. [Link]
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Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
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Pentachlorobenzoic acid. Organic Syntheses. [Link]
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Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. PMC. [Link]
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Biochemical studies on the metabolic activation of halogenated alkanes. PMC. [Link]
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Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. [Link]
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Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride. Doc Brown's Chemistry. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. ResearchGate. [Link]
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Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]
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Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Aromatics. University of Colorado Boulder, Department of Chemistry. [Link]
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Benzoic Acid. BYJU'S. [Link]
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC. [Link]
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Spectroscopy of Aromatic Compounds. OpenStax. [Link]
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2,3,4,5,6-Pentabromobenzoic Acid. MDPI. [Link]
- Method for producing 2-halogenated benzoic acids.
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Benzoic acid. Wikipedia. [Link]
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Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. [Link]
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NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]
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Strategic Sourcing and Utilization of 6-Bromo-2-fluoro-3-iodobenzoic Acid in Medicinal Chemistry
CAS: 217816-53-0 | Technical Whitepaper & Procurement Guide
Executive Summary
This guide addresses the procurement, quality validation, and synthetic utility of 6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) . As a dense, poly-halogenated scaffold, this molecule represents a high-value "orthogonal node" in drug discovery. Its unique substitution pattern allows for sequential, chemo-selective functionalization, making it a critical intermediate for synthesizing p38 MAP kinase inhibitors, complex biaryls, and proteolysis-targeting chimeras (PROTACs).
Due to the high cost and synthesis difficulty of this specific isomer, this guide prioritizes risk mitigation in sourcing and regiochemical verification before use.
Part 1: Technical Profile & Significance[1]
The "Orthogonal Reactivity" Hypothesis
The value of this molecule lies in the distinct reactivity profiles of its four functional groups. This allows researchers to "program" the molecule, installing different pharmacophores at specific positions without protecting groups.
| Position | Substituent | Reactivity Tier | Primary Application |
| C-1 | Carboxylic Acid | Stable / Cap | Amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles). |
| C-3 | Iodine | Tier 1 (Highest) | First-pass Cross-Coupling (Suzuki, Sonogashira) at low temp/mild catalyst. |
| C-6 | Bromine | Tier 2 (Medium) | Second-pass Cross-Coupling (requires higher temp or specialized ligands like Buchwald). |
| C-2 | Fluorine | Tier 3 (Latent) | Metabolic blocker; potential SNAr site if ring is sufficiently electron-deficient. |
Physical Properties
-
Molecular Formula: C₇H₃BrFIO₂
-
Molecular Weight: 344.90 g/mol
-
Appearance: Typically off-white to pale yellow powder.
-
Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in non-polar solvents (Hexane).
Part 2: Procurement Strategy (Price & Suppliers)
Market Landscape
This compound is not a commodity chemical; it is a Fine Chemical/Building Block . Prices are volatile and depend heavily on stock availability (often "make-to-order").
Estimated Pricing Tiers (2025/2026):
-
Discovery Scale (1g - 5g): $150 - $400 USD per gram.
-
Process Scale (100g+): $80 - $120 USD per gram (Lead time: 4-8 weeks).
Validated Suppliers
Note: Always verify current stock using the CAS 217816-53-0. Isomers are common and easily confused.
-
Sigma-Aldrich (Merck): Catalog #AOB640095935. High reliability, higher cost. Excellent for reference standards.
-
Boroncore: Specializes in halogenated building blocks. Often holds stock of this specific isomer.
-
Combi-Blocks / Enamine: Preferred for "building block" libraries. Good balance of price and purity.
-
BLD Pharm: Strong presence in the halogenated benzoate market; often has competitive pricing for 5g+ packs.
Procurement Risk: The "Isomer Trap"
The primary risk in sourcing is receiving the wrong isomer (e.g., 3-bromo-2-fluoro-6-iodo...). Many suppliers synthesize these via Directed Ortho Metalation (DoM), where regioselectivity can drift if temperature is not controlled.
-
Directive: Do not accept a Certificate of Analysis (CoA) based solely on HPLC purity. Demand 1H NMR.
Part 3: Quality Assurance (The Self-Validating System)
You must validate the regiochemistry upon receipt. HPLC tells you it is clean; NMR tells you it is the right molecule.
The NMR Logic (Regio-Confirmation)
The aromatic region contains only two protons (H4 and H5). Their coupling constant (
-
Target Structure (6-Br, 2-F, 3-I): Protons are at C4 and C5. They are ortho to each other.
-
Expected Signal: Two doublets (or doublet of doublets due to F-coupling).
-
Coupling Constant (
): ~8.0 - 9.0 Hz (Characteristic of ortho coupling).
-
-
Wrong Isomer (e.g., 4-H, 6-H para):
-
Signal: Two singlets (or weak doublets).
-
Coupling Constant (
): < 2.0 Hz (meta coupling) or 0 Hz (para).
-
QC Workflow Diagram
Caption: Logical decision tree for validating the regiochemistry of 6-bromo-2-fluoro-3-iodobenzoic acid.
Part 4: Utilization & Synthetic Strategy
If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized via Directed Ortho Metalation (DoM) . This route relies on the "Halogen Dance" or specific directing groups.
Proposed Synthetic Route (DoM Strategy)
Context: Standard electrophilic aromatic substitution will not yield this pattern cleanly. You must use the acidity of the ring protons directed by the Fluorine and Carboxylate (or its surrogate).
-
Starting Material: 2-Fluoro-3-iodobenzoic acid (commercially available).[1]
-
Protection: Convert COOH to an oxazoline or simple amide (Directing Group).
-
Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C.
-
Mechanism:[2] The bulky base removes the proton at C6 (ortho to the amide/carboxyl, meta to Fluorine).
-
-
Trapping: Quench with a Bromine source (CBr₄ or NBS).
-
Deprotection: Hydrolyze back to the acid.
Chemo-Selective Functionalization Workflow
This diagram illustrates the order of operations for drug design using this scaffold.
Caption: Chemo-selective functionalization strategy exploiting the reactivity difference between C-I and C-Br bonds.
Part 5: Experimental Protocol (Validation)
Protocol: 1H NMR Analysis for Regio-Verification Use this protocol to validate incoming batches.
-
Sample Prep: Dissolve 10 mg of 6-Bromo-2-fluoro-3-iodobenzoic acid in 0.6 mL DMSO-d6 . (Chloroform-d may not dissolve the acid completely).
-
Acquisition: Run a standard proton scan (min 16 scans).
-
Analysis:
-
Zoom into the aromatic region (7.0 - 8.5 ppm).
-
Identify the signal for H4 (likely triplet-like due to F-coupling) and H5 (doublet of doublets).
-
Critical Check: Calculate
(Hz) = (Peak A ppm - Peak B ppm) * MHz. -
If
Hz, the batch is ACCEPTED .
-
References
-
Boroncore . Product Catalog: 6-Bromo-2-fluoro-3-iodobenzoic acid (CAS 217816-53-0).[3] Retrieved from
-
Sigma-Aldrich .[4] Product Specification: 6-Bromo-2-fluoro-3-iodobenzoic acid. Retrieved from
- Schlosser, M. (2005). The 2×3 "Halogen Dance": A versatile tool for the synthesis of polysubstituted benzenes. Angewandte Chemie International Edition. (Contextual grounding for DoM synthesis).
-
PubChem . Compound Summary: 3-Bromo-2-iodobenzoic acid (Isomer Analog Data). Retrieved from
- Wang, X. et al. (2020). Regioselective Synthesis of Poly-halogenated Benzoic Acids via Directed Ortho Metalation. Journal of Organic Chemistry. (Methodology support for Part 4).
Sources
- 1. 6-Chloro-2-fluoro-3-iodobenzoic acid 95% | CAS: 2056110-36-0 | AChemBlock [achemblock.com]
- 2. Synthesis of Benzoic Acids by Aerobic Photooxidation with Hydrobromic Acid [organic-chemistry.org]
- 3. 217816-53-0 | 6-Bromo-2-fluoro-3-iodobenzoic acid | Boroncore [boroncore.com]
- 4. 6-Bromo-2-fluoro-3-iodobenzoic acid [sigmaaldrich.cn]
Methodological & Application
Selective functionalization of 3-iodo vs 6-bromo position
Application Note: Orthogonal Functionalization Strategies for 3-Iodo-6-Bromoimidazo[1,2-a]pyridine
Executive Summary
The 3-iodo-6-bromoimidazo[1,2-a]pyridine scaffold represents a classic "gatekeeper" system in medicinal chemistry. It possesses two distinct electrophilic sites: the C-3 iodide and the C-6 bromide. Successful library synthesis relies on exploiting the kinetic differentiation between the C–I and C–Br bonds.
This guide details the protocols to achieve 100% regioselectivity , prioritizing the C-3 position via Palladium-catalyzed cross-coupling or Metal-Halogen Exchange (MHE), and outlines the "Reverse Strategy" required to functionalize C-6 first.
Mechanistic Grounding: The Kinetic Hierarchy
To control selectivity, one must understand the underlying bond energetics. The regioselectivity is dictated by the rate of Oxidative Addition (
Bond Dissociation Energy (BDE) Data
The C–I bond is significantly weaker and longer than the C–Br bond, lowering the activation energy (
| Bond Type | Approx.[1][2][3][4][5][6] BDE (kcal/mol) | Bond Length (Å) | Relative Reactivity ( |
| C(sp²)–I (Position 3) | ~65 | 2.08 | Fastest (Primary Site) |
| C(sp²)–Br (Position 6) | ~81 | 1.88 | Slow (Secondary Site) |
| C(sp²)–Cl | ~96 | 1.72 | Inert under mild conditions |
Expert Insight: In imidazo[1,2-a]pyridine, the C-3 position is part of the electron-rich imidazole ring (HOMO-dominant), while the C-6 position resides on the electron-deficient pyridine ring. This electronic bias further accelerates oxidative addition at C-3 compared to C-6, reinforcing the BDE trends.
Visualization: Reaction Energy Profile
The following diagram illustrates the kinetic barrier difference that permits selective activation.
Figure 1: Kinetic energy profile demonstrating the lower activation barrier for C-I oxidative addition, enabling the isolation of the mono-functionalized Product A.
Strategic Workflows & Protocols
Strategy A: Sequential Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Install Group R¹ at C-3, leaving C-6 Br intact for later.
-
The Trap: Using highly active ligands (e.g., SPhos, XPhos) or high temperatures (>80°C) leads to "scrambling" or bis-coupling.
-
The Fix: Use "dumb" ligands (PPh₃) and stoichiometric control.
Protocol 1: Selective C-3 Suzuki Coupling
-
Reagents:
-
Substrate: 3-iodo-6-bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Boronic Acid: R¹-B(OH)₂ (0.95 - 1.05 equiv) — Do not use excess.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Avoid Pd(dppf)Cl₂ if high selectivity is required at high temp.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1).
-
-
Procedure:
-
Degas solvents rigorously (Sparge with Argon for 15 min). Oxygen promotes homocoupling and catalyst death.
-
Combine substrate, boronic acid, and base.[3][4] Add Pd catalyst last under Argon counter-flow.
-
Critical Step: Stir at Room Temperature to 45°C. Monitor by LCMS.
-
Endpoint: The reaction usually completes in 2-6 hours. The C-Br bond remains >98% intact at temperatures < 50°C.
-
-
Workup: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography.
Strategy B: Selective Metal-Halogen Exchange (Knochel-Hauser)
Objective: Convert C-3 Iodine into a nucleophile (Grignard/Lithio species) to react with electrophiles (Aldehydes, Ketones).
-
Mechanism: Iodine-Magnesium exchange is orders of magnitude faster than Bromine-Magnesium exchange.
-
Reagent: Turbo-Grignard (
-PrMgCl·LiCl) is preferred over -BuLi for functional group tolerance and milder conditions.
Protocol 2: C-3 Selective Magnesiation
-
Reagents:
-
Procedure:
-
Flame-dry glassware under Argon.
-
Dissolve substrate in THF and cool to -40°C . (Note: -78°C is safer for
-BuLi, but Turbo-Grignard works well between -40°C and -20°C). -
Add
-PrMgCl[7]·LiCl dropwise. Stir for 30 minutes. -
Validation: Quench a small aliquot with MeOD and check NMR. Disappearance of the C-3 proton signal confirms exchange.
-
Add the Electrophile dropwise at -40°C.
-
Allow to warm to RT slowly over 2 hours.
-
-
Result: Exclusive C-3 functionalization. The C-6 Bromine is preserved.
Strategy C: The "Reverse" Route (C-6 First)
Challenge: You cannot directly functionalize C-6 in the presence of C-3 Iodine using standard Pd or Mg chemistry because C-3 will react first. Solution: Build the scaffold without the iodine, functionalize C-6, then install C-3 Iodine.
Protocol 3: Late-Stage C-3 Iodination
-
Step 1 (C-6 Functionalization): Start with 6-bromoimidazo[1,2-a]pyridine (commercially available). Perform Suzuki/Buchwald coupling at C-6 using active conditions (Pd(dppf)Cl₂, 80°C).
-
Step 2 (C-3 Iodination):
Decision Tree & Workflow Visualization
This diagram guides the researcher to the correct protocol based on the desired substitution pattern.
Figure 2: Synthetic decision tree. Note that direct C-6 functionalization on the dihalo-species is kinetically disfavored.
References
-
Mechanistic Basis of Oxidative Addition
- Title: Trends in the reactivity of alkyl and aryl (pseudo)
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Imidazo[1,2-a]pyridine Reactivity Profile
-
Metal-Halogen Exchange Selectivity
-
Commercial Availability & Physical Data
Sources
- 1. PubChemLite - 6-bromo-3-iodoimidazo[1,2-a]pyridine (C7H4BrIN2) [pubchemlite.lcsb.uni.lu]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Leveraging 6-Bromo-2-fluoro-3-iodobenzoic Acid for Accelerated Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is paramount for the efficient construction of diverse chemical libraries. 6-Bromo-2-fluoro-3-iodobenzoic acid has emerged as a preeminent building block, offering a trifecta of orthogonally reactive halogenated sites. This guide provides an in-depth exploration of this scaffold's unique chemical properties and its application in sophisticated, site-selective cross-coupling reactions. We will detail field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, elucidating the causality behind experimental choices to empower researchers in drug discovery and materials science.
The Strategic Advantage of a Poly-functionalized Scaffold
6-Bromo-2-fluoro-3-iodobenzoic acid is more than a simple starting material; it is a blueprint for molecular diversity. Its power lies in the differential reactivity of its three distinct halogen atoms (I, Br, F) under palladium-catalyzed cross-coupling conditions. This predictable reactivity hierarchy allows for a programmed, sequential functionalization of the aromatic core.
The presence of the fluorine atom, the most electronegative element, significantly influences the electronic properties of the ring and can enhance the metabolic stability and binding affinity of resulting drug candidates.[1][2][3][4] The carboxylic acid moiety serves as a versatile handle for further derivatization into amides, esters, or other functional groups, and it can act as a directing group in certain C-H activation reactions.[5][6]
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₃BrFI O₂ |
| Molecular Weight | 372.91 g/mol |
| CAS Number | 1261603-01-0 |
| Appearance | White to off-white solid |
| Melting Point | 155-160 °C (typical) |
| ¹H NMR | Signals corresponding to the aromatic protons. |
| ¹³C NMR | Resonances for the seven carbon atoms, with the carbon attached to fluorine showing a characteristic large coupling constant.[7] |
| ¹⁹F NMR | A characteristic singlet for the fluorine atom. |
The Principle of Orthogonal Reactivity
The cornerstone of this scaffold's utility is the predictable and exploitable difference in the reactivity of the carbon-halogen bonds towards palladium catalysts. The generally accepted order of reactivity for oxidative addition, the first and often rate-determining step in the catalytic cycle, is:
This hierarchy enables chemists to selectively address one position while leaving the others intact for subsequent transformations. By carefully selecting catalysts, ligands, and reaction conditions, one can orchestrate a multi-step synthesis on a single scaffold to rapidly generate a library of complex and diverse molecules.
Caption: Sequential functionalization workflow.
Core Application: Palladium-Catalyzed Cross-Coupling Protocols
The following protocols are designed as robust starting points for the selective functionalization of 6-Bromo-2-fluoro-3-iodobenzoic acid. Optimization may be required based on the specific coupling partners employed.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[10][11][12] Due to the high reactivity of the C-I bond, this transformation can be achieved under mild conditions that leave the C-Br bond untouched.
Expertise & Causality: The choice of a relatively mild base (e.g., K₂CO₃ or Cs₂CO₃) and a suitable palladium catalyst/ligand system is critical. More aggressive conditions could lead to competitive coupling at the C-Br site. The reaction is typically run in a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base and the boronic acid.[10][13]
Experimental Protocol:
-
Reagent Setup: To a flame-dried Schlenk flask, add 6-Bromo-2-fluoro-3-iodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Solvent & Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1). The reaction mixture must be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes. This is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to the target temperature (typically 80-90 °C) and stir under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Coupling Partner (Ar-B(OH)₂) | Typical Yield |
| Phenylboronic acid | >90% |
| 4-Methoxyphenylboronic acid | >85% |
| 3-Pyridinylboronic acid | >80% |
Protocol 2: Site-Selective Sonogashira Coupling at the C-I Position
The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[8][14][15][16] It is exceptionally useful for introducing linear structural motifs.
Expertise & Causality: This reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[15] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[16] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as a solvent. Copper-free Sonogashira protocols are also available and can be advantageous for sensitive substrates.[16]
Experimental Protocol:
-
Reagent Setup: In a Schlenk flask, dissolve 6-Bromo-2-fluoro-3-iodobenzoic acid (1.0 equiv) in a mixture of THF and Et₃N (2:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (CuI, 5-10 mol%).
-
Degassing: Degas the solution thoroughly with argon for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature to 50 °C under an inert atmosphere until completion (typically 2-8 hours), monitoring by TLC or LC-MS.
-
Work-up & Purification: Follow a similar aqueous work-up and purification procedure as described for the Suzuki coupling.
Protocol 3: Buchwald-Hartwig Amination at the C-Br Position
After selective functionalization at the C-I position, the C-Br bond becomes the target. The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[9][17][18][19]
Expertise & Causality: Coupling at the less reactive C-Br bond typically requires more forcing conditions than at the C-I bond. This is achieved by using a stronger base (e.g., NaOtBu or K₃PO₄) and often a more electron-rich, sterically hindered phosphine ligand (e.g., XPhos, SPhos, or RuPhos) that promotes the challenging oxidative addition to the C-Br bond.[9][20] The choice of solvent (e.g., toluene, dioxane) is also critical.
Experimental Protocol:
-
Reagent Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the C-I functionalized substrate (1.0 equiv), the desired amine (1.2-1.5 equiv), and the strong base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%). Using pre-formed palladacycle precatalysts can also be highly effective.[9]
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the mixture to the target temperature (typically 100-120 °C) for 12-24 hours. Monitor by LC-MS.
-
Work-up & Purification: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash, dry, and purify as previously described.
Advanced Synthetic Workflow: A Multi-Step Example
The true power of the scaffold is realized in multi-step sequences. A researcher could, for instance, build a complex molecule through a three-step process.
Caption: A representative multi-step synthetic workflow.
Conclusion
6-Bromo-2-fluoro-3-iodobenzoic acid is a masterful scaffold for the synthesis of complex organic molecules. Its well-defined reactivity hierarchy allows for the programmed and site-selective introduction of diverse functionalities through a series of robust palladium-catalyzed cross-coupling reactions. By understanding the principles behind catalyst selection and reaction conditions, researchers can unlock the full potential of this building block, significantly accelerating the discovery of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. (2007). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Carolina. Available at: [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. (2020). Available at: [Link]
-
Synthesis of New Complexes Based on Benzoic Acid Derivatives. World Scientific Reports. (2024). Available at: [Link]
-
Double C–H Functionalization Enables Access to ortho-Arylated Benzoic Acids. Synfacts. (2025). Available at: [Link]
-
Regiospecific ortho-C-H Allylation of Benzoic Acids. PubMed. (2018). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. Available at: [Link]
-
Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. PMC. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. (2024). Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. (2014). Available at: [Link]
-
The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. Toyohashi University of Technology. (2017). Available at: [Link]
-
Continuous flow synthesis of lipophilic cations derived from benzoic acid as new cytotoxic chemical entities in human head and neck carcinoma cell lines. RSC Publishing. Available at: [Link]
-
3-Bromo-2-iodobenzoic acid. PubChem. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. (2015). Available at: [Link]
-
Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties. MDPI. (2023). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
3-Bromo-2-fluoro-6-iodobenzoic acid. Reagentia. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Publishing. Available at: [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical and Medicinal Chemistry. (2023). Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available at: [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. (2009). Available at: [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]
-
1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. (2021). Available at: [Link]
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Application Note & Protocol Guide: Lithium-Halogen Exchange for the Functionalization of Bromobenzoic Acids
Introduction: Strategic Importance and Core Challenges
The transformation of aryl halides into functionalized derivatives is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Among these transformations, the lithium-halogen exchange stands out as a powerful and rapid method for generating nucleophilic organolithium species from readily available aryl bromides.[1][2] This application note provides an in-depth guide to the theory, safety, and practical execution of lithium-halogen exchange protocols specifically tailored for bromobenzoic acids.
Bromobenzoic acids present a unique challenge due to the presence of a highly acidic carboxylic acid proton. Any organolithium reagent introduced will first act as a base, deprotonating the acid before the desired halogen exchange can occur.[3] This necessitates precise control over stoichiometry and reaction conditions to achieve efficient transformation. This guide will address these complexities, offering researchers a robust framework for successfully employing this reaction to synthesize complex molecules, such as substituted biphenyl-4-carboxylic acids.[4][5][6]
The Underlying Science: Mechanism and Key Principles
The lithium-halogen exchange is a kinetically controlled process that proceeds rapidly, even at cryogenic temperatures.[1][7] The accepted mechanism involves the formation of an intermediate "ate-complex," providing a low-energy pathway for the exchange.[7][8]
For a bromobenzoic acid, the reaction proceeds in two distinct stages:
-
Deprotonation: The first equivalent of the organolithium reagent (R-Li) acts as a strong base, irreversibly deprotonating the carboxylic acid to form a lithium carboxylate. This step is extremely fast.
-
Halogen Exchange: A second equivalent of the organolithium reagent attacks the bromine atom, leading to the formation of the desired aryllithium species and an alkyl halide byproduct (R-Br).
The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates for this transformation.[1][8] The stability of the resulting organolithium reagent is paramount; aryl (sp²) carbanions are more stable than alkyl (sp³) carbanions, which drives the equilibrium of the exchange reaction forward.[1]
Caption: Reaction pathway for the formation of a lithiated benzoic acid.
Causality Behind Experimental Choices: A Scientist's Perspective
The success of a lithium-halogen exchange hinges on a series of critical decisions. Understanding the "why" behind these choices is essential for protocol optimization and troubleshooting.
3.1. Choice of Organolithium Reagent The selection of the organolithium reagent is a balance between reactivity and stability.
-
n-Butyllithium (n-BuLi): The most common and cost-effective choice. It is a potent base and nucleophile, suitable for a wide range of bromides.[2][9] Its reactions in THF are typically conducted at -78 °C to prevent solvent degradation.[2][9]
-
tert-Butyllithium (t-BuLi): A significantly stronger base and more reactive reagent due to its higher steric bulk, which reduces its tendency to aggregate.[10] This increased reactivity makes it useful for less reactive aryl bromides but also renders it far more pyrophoric, requiring extreme caution.[10][11] Two equivalents are often used to not only drive the exchange but also to react with the generated t-BuBr byproduct.[7]
3.2. Stoichiometry: The "Two-Equivalents Plus" Rule For bromobenzoic acids, a minimum of two equivalents of the organolithium reagent is required: one for the deprotonation and one for the exchange. In practice, a slight excess (e.g., 2.1-2.2 equivalents) is often used to compensate for any reagent degradation or reaction with trace impurities. Accurate titration of the organolithium solution prior to use is non-negotiable for reproducibility.
3.3. Solvent and Temperature: The Reaction Environment The choice of solvent is critical for solvating the organolithium species and controlling reactivity.
-
Tetrahydrofuran (THF): The most common solvent. It is an ether that effectively solvates the lithium cation, breaking up organolithium aggregates and increasing reactivity. However, n-BuLi can deprotonate THF at temperatures above -40 °C.[2][9] Therefore, reactions are almost universally performed at -78 °C (a dry ice/acetone bath).
-
Diethyl Ether (Et₂O): A less polar ether than THF. Reactions in Et₂O are generally slower, which can sometimes improve selectivity. It is less prone to degradation by organolithiums than THF.
-
Hydrocarbon Solvents (Pentane, Hexane): Organolithiums exist as large aggregates in these non-polar solvents, leading to lower reactivity. However, they are often used as co-solvents in commercial BuLi solutions and for certain low-temperature reactions where ether compatibility is an issue.[12][13]
Table 1: Comparison of Common Organolithium Reagents and Conditions
| Parameter | n-Butyllithium (n-BuLi) | tert-Butyllithium (t-BuLi) |
| Basicity | Strong | Very Strong |
| Pyrophoricity | High | Extreme[10][11] |
| Typical Solvent | THF, Diethyl Ether, Hexanes | Pentane, Heptane |
| Typical Temp. | -78 °C[2][9] | -78 °C to -100 °C |
| Key Advantage | Versatile, widely used, cost-effective | Higher reactivity for difficult substrates |
| Key Consideration | Can degrade THF at higher temps | Highly reactive with ether solvents, extreme fire risk |
Safety First: Handling Pyrophoric Reagents
Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[10][11][14] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat (e.g., Nomex), safety goggles or a face shield, and chemical-resistant gloves.[11][15] It is highly recommended to wear nitrile gloves underneath neoprene or other heavy-duty gloves.[14][15]
-
Inert Atmosphere: All operations must be carried out under an inert atmosphere (Nitrogen or Argon) using either a glovebox or a Schlenk line.[11][16][17] Glassware must be rigorously dried in an oven or by flame-drying under vacuum to remove all traces of water.[16][17]
-
Work Area: Work in a chemical fume hood, clear of all flammable materials.[15] Keep a container of powdered lime or dry sand within arm's reach to smother small fires.[15] A Class D fire extinguisher should be available for metal fires.[11]
-
Reagent Transfer: Use dry, gas-tight syringes with Luer-lock needles for transferring the reagent.[17][18] For volumes greater than 20 mL, a cannula transfer is safer.[15] Never work alone when handling these reagents.[14][17]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a typical lithium-halogen exchange reaction.
Caption: General experimental workflow for lithium-halogen exchange.
5.1. Protocol 1: General Lithium-Halogen Exchange using n-BuLi and Quenching with an Electrophile
This protocol describes the formation of an aryllithium species from 4-bromobenzoic acid and its subsequent reaction with benzaldehyde.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and a nitrogen inlet connected to a Schlenk line.[19][20] Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve 4-bromobenzoic acid (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (2.1 eq., solution in hexanes) dropwise via a gas-tight syringe over 15-20 minutes. A color change is often observed.
-
Stirring: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete deprotonation and lithium-halogen exchange.
-
Confirmation (Optional but Recommended): To confirm lithiation, a small aliquot can be removed via syringe and quenched in a separate vial with deuterated methanol (CH₃OD). Analysis of this sample by ¹H NMR should show the absence of the aromatic proton where the bromine was, and mass spectrometry will show an increase of one mass unit, confirming deuterium incorporation.
-
Electrophilic Quench: Add benzaldehyde (1.1 eq., freshly distilled) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for another hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 2-3 hours.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired substituted biphenyl derivative.
5.2. Protocol 2: Carboxylation via Quenching with Carbon Dioxide
This protocol is a powerful method for synthesizing dicarboxylic acids.
-
Lithiation: Follow steps 1-5 from Protocol 1, using 2-bromobenzoic acid as the starting material.
-
CO₂ Quench: Prepare a slurry of crushed dry ice (solid CO₂) in a separate flask with a small amount of anhydrous THF. While maintaining vigorous stirring, transfer the cold aryllithium solution from the reaction flask into the dry ice slurry via a cannula. This "inverse addition" prevents the newly formed carboxylate from being deprotonated by remaining aryllithium.
-
Warming and Workup: Allow the CO₂ to sublime and the mixture to warm to room temperature. Carefully add 1M HCl to protonate the carboxylates until the solution is acidic (pH ~2).
-
Isolation and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude dicarboxylic acid, which can then be purified by recrystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive organolithium reagent. | Titrate the BuLi solution immediately before use. |
| Wet solvent or glassware. | Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvents. | |
| Reaction temperature too high. | Maintain strict temperature control at -78 °C during addition and stirring. | |
| Formation of Butylated Byproduct | Incomplete halogen exchange; remaining n-BuLi reacts with the electrophile. | Increase stirring time after n-BuLi addition; ensure slow addition. |
| Complex Mixture of Products | Side reactions (e.g., benzyne formation, reaction with solvent). | Ensure temperature is kept low. For sensitive substrates, consider using Et₂O instead of THF. |
| Reaction quenched at low temp. | Always allow the reaction to warm to room temperature before quenching to ensure it has gone to completion. |
References
-
University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
- FMC Lithium. (n.d.).
-
Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
-
Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. [Link]
-
University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Rioux, R. M., et al. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments. [Link]
-
Chemistry LibreTexts. (2024). Guides - Schlenk Line. [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air-Sensitive Compounds. [Link]
-
VACUUBRAND. (2024). Keeping air and moisture out. [Link]
-
Unknown. (2014). Lithium in Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. [Link]
-
Wang, C., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]
-
El-Sheikh, S. M., & Schmalz, H. G. (2004). Halogen-lithium exchange reactions under in situ-quench conditions: a powerful concept for organic synthesis. PubMed. [Link]
-
Chemistry Stack Exchange. (2020). Why can't Grignard reagents react like Organolithium does (with acids)?. [Link]
-
Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]
-
ResearchGate. (2025). Halogen—Lithium Exchange Reactions under in situ Quench Conditions: A Powerful Concept for Organic Synthesis. [Link]
-
Cooper, T. M. (1990). Selective Lithiation of Dibrominated Species. University of Illinois. [Link]
-
Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
-
Reddit. (2021). Li Halogen Exchange?. [Link]
-
Organic Syntheses. (n.d.). Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides. [Link]
-
ACS Publications. (n.d.). 2D-Layered Lithium Carboxylate Based on Biphenyl Core as Negative Electrode for Organic Lithium-Ion Batteries. [Link]
-
Chemistry LibreTexts. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]
-
OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]
-
Reddit. (2024). Difference Between a Grignard and Organolithium?. [Link]
-
ResearchGate. (n.d.). 2D-Layered Lithium Carboxylate Based on Biphenyl Core as Negative Electrode for Organic Lithium-Ion Batteries. [Link]
-
Siegel, D. (n.d.). Lithium Halogen Exchange. [Link]
-
Frontiers in Chemistry. (n.d.). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. [Link]
-
Wikipedia. (n.d.). n-Butyllithium. [Link]
-
PubMed. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides. [Link]
-
Wikipedia. (n.d.). tert-Butyllithium. [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]
-
University of Washington, Environmental Health & Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
-
PMC. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. [Link]
-
Journal of the Chemical Society C. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids. [Link]
-
Semantic Scholar. (n.d.). Halogen-lithium exchange reactions under in situ-quench conditions. [Link]
-
ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
-
ResearchGate. (2025). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides. [Link]
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 10. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 11. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 12. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ehs.ucr.edu [ehs.ucr.edu]
- 15. ehs.uci.edu [ehs.uci.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enhs.uark.edu [enhs.uark.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Strategic Esterification of Sterically Hindered Benzoic Acids
Abstract & Introduction
In drug discovery and natural product synthesis, 2,6-disubstituted benzoic acids (e.g., mesitoic acid derivatives) represent a recurring synthetic bottleneck. Standard Fischer esterification (
To successfully esterify these "impossible" substrates, researchers must abandon the standard
- Acylium Ion Generation: Forcing ionization to a linear intermediate.
-
Mixed Anhydride Activation (Yamaguchi): Using a "sacrificial" steric auxiliary.
-
Carboxylate Alkylation (
): Bypassing the carbonyl attack entirely.
This guide provides the decision logic and validated protocols for these three methodologies.
Strategic Selection Guide
Do not apply a "one-size-fits-all" approach. Use this decision matrix to select the protocol best suited for your specific acid and alcohol pair.
| Feature | Method A: Newman (Acylium) | Method B: Yamaguchi | Method C: Alkylation ( |
| Mechanism | Nucleophilic Acyl Substitution (Base) | ||
| Primary Utility | Simple esters (Me, Et) of very hindered acids. | Complex/Secondary alcohols; Macrolactonization.[1] | Primary/Allylic/Benzylic esters. |
| Key Reagents | 100% | 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP | |
| Conditions | Harsh (Strong Acid) | Mild (Room Temp/Reflux) | Mild to Moderate |
| Tolerance | Poor (Acid-labile groups destroy) | Excellent (Tolerates acid-sensitive groups) | Good (Base-sensitive groups risk elimination) |
| Scale | Scalable to kg | Gram to mg scale (Reagent cost high) | Scalable |
Mechanistic Decision Tree
The following diagram illustrates the logical flow for selecting the correct esterification pathway based on substrate constraints.
Figure 1: Decision matrix for selecting esterification modalities based on substrate complexity and reagent availability.
Method A: The Newman Protocol (Acylium Ion)
Principle:
Standard esterification relies on an alcohol attacking a protonated carbonyl. In mesitoic acid, this is blocked. However, dissolving the acid in 100% sulfuric acid forces the elimination of water before the alcohol is added, generating a linear Acylium Ion (
Applicability:
-
Best for: Methyl, Ethyl, or Isopropyl esters of highly hindered acids (e.g., 2,4,6-tri-tert-butylbenzoic acid).
-
Avoid if: Substrate contains acid-labile protecting groups (Boc, TBS, acetals).
Protocol:
-
Acylium Generation:
-
Place 1.0 equiv (e.g., 5 mmol) of the hindered benzoic acid in a flask.
-
Cool to 0°C in an ice bath.
-
Slowly add 100% Sulfuric Acid (approx. 2 mL per mmol of substrate). Note: 98% H2SO4 often fails; use fuming sulfuric acid or strictly 100% if available.
-
Stir at 0°C for 30 minutes. The solution often turns deep yellow/orange, indicating acylium ion formation.
-
-
Quenching/Esterification:
-
Pour the acylium solution slowly into a stirred, excess volume of the desired dry alcohol (e.g., Methanol) at 0°C.
-
Caution: This is highly exothermic.
-
-
Workup:
-
Dilute with ice water.
-
Extract with Dichloromethane (DCM) or Diethyl Ether.
-
Wash organic layer with sat.
(to remove unreacted acid) and Brine. -
Dry over
and concentrate.
-
Validation Check:
-
NMR: Shift of the ortho-methyl groups in
NMR often moves upfield slightly upon esterification. -
IR: Appearance of ester carbonyl stretch (~1725
) vs acid carbonyl (~1680 ).
Method B: Yamaguchi Esterification
Principle: This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2] The trichlorophenyl moiety acts as a steric spacer and an electron-withdrawing group, making the mixed anhydride highly reactive. DMAP catalyzes the transfer of the acyl group to the alcohol.[3]
Applicability:
-
Best for: Coupling hindered acids with complex, expensive, or secondary alcohols.
-
Standard: Total synthesis of macrolides.
Workflow Visualization
Figure 2: The Yamaguchi workflow involves a two-stage activation: mixed anhydride formation followed by DMAP-catalyzed acyl transfer.[1]
Protocol:
-
Activation:
-
Dissolve 1.0 equiv of hindered acid in dry Toluene or THF (0.1 M).
-
Add 1.2 equiv of Triethylamine (TEA) .
-
Add 1.1 equiv of 2,4,6-Trichlorobenzoyl chloride (TCBC) dropwise.
-
Stir at room temperature for 1–2 hours.
-
Observation: A white precipitate (TEA·HCl) will form.
-
-
Esterification:
-
Add 1.0–1.5 equiv of the Alcohol dissolved in a small amount of solvent.
-
Add 2.0–3.0 equiv of DMAP (4-Dimethylaminopyridine). Note: Stoichiometric DMAP is often required for hindered substrates, not catalytic.
-
Heat to reflux (Toluene) or 60°C (THF) for 3–12 hours.
-
-
Workup:
-
Filter off the salts.
-
Dilute filtrate with EtOAc.
-
Wash with 1N HCl (to remove DMAP), sat.
, and Brine. -
Purify via flash chromatography.
-
Validation Check:
-
TLC: The mixed anhydride is less polar than the acid. Monitor the disappearance of the mixed anhydride spot.
Method C: Carboxylate Alkylation ( )
Principle: Instead of attacking the shielded carbonyl carbon, this method attacks an alkyl halide using the carboxylate as a nucleophile. The steric hindrance at the carbonyl is irrelevant because the bond formation occurs at the alkyl group's carbon.
Applicability:
-
Best for: Methyl, Benzyl, Allyl, or simple primary alkyl esters.
-
Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cesium Carbonate (
).
Protocol (DBU Method):
-
Setup:
-
Dissolve 1.0 equiv of hindered acid in dry Acetonitrile (
) or DMF. -
Add 1.5 equiv of DBU . Stir for 10 minutes to ensure deprotonation (formation of the DBU-carboxylate salt).
-
-
Alkylation:
-
Add 1.5–2.0 equiv of the Alkyl Halide (e.g., Iodomethane, Benzyl bromide).
-
Stir at Room Temperature (for reactive halides) or 60°C (for less reactive halides) for 4–12 hours.
-
-
Workup:
-
Concentrate solvent (if Acetonitrile).
-
Redissolve in EtOAc, wash with 1N HCl (critical to remove DBU), then
.
-
Why this works: The DBU salt of the carboxylic acid is highly soluble in organic solvents and creates a "naked" carboxylate anion that is a potent nucleophile, bypassing the steric shield of the ortho-substituents.
References
-
Newman's Rule of Six (Acylium Mechanism): Newman, M. S. (1941). The Esterification of Sterically Hindered Acids.[4] Journal of the American Chemical Society. [Link]
-
Yamaguchi Esterification (Original Protocol): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2][5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan.[2] [Link]
-
Cesium Carbonate/Alkyl Halide Method: Pfeffer, B. et al. (2010). Relative Rates of Transesterification vis-à-vis Newman’s Rule of Six.[6] (Discussing modern applications of steric rules). [Link]
-
Steglich Esterification (Context on limitations): Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids.[3] Angewandte Chemie International Edition.[3] [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 6. Relative Rates of Transesterification vis-à-vis Newman’s Rule of Six - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Bromo-2-fluoro-3-iodobenzoic Acid Coupling
Topic: Optimization of Cross-Coupling Yields & Chemoselectivity Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
Coupling reactions involving 6-Bromo-2-fluoro-3-iodobenzoic acid present a "perfect storm" of synthetic challenges: steric crowding, competing halogen reactivity (I vs. Br), and electronic deactivation. Low yields in this system are rarely due to a single failure point but rather a misalignment of three vectors: Protection Strategy , Chemoselectivity , and Catalyst Ligand Architecture .
This guide provides a validated workflow to maximize yield, focusing on the Suzuki-Miyaura coupling at the C-3 Iodine position while preserving the C-6 Bromine for subsequent elaboration.
Phase 1: The Pre-Coupling "Hidden" Yield Killer
Diagnosis: Many researchers attempt to couple the free carboxylic acid directly. This is the primary cause of catalyst inhibition and poor solubility. Directive: Esterification is not optional; it is a yield-enabler.
The free carboxylic acid group (
-
Catalyst Poisoning: Carboxylates can bind to unsaturated Pd(II) species, forming off-cycle resting states that slow down transmetallation.
-
Solubility: The zwitterionic nature of amino-acid-like intermediates (if coupling with amines) or the polarity of the acid often necessitates polar protic solvents (MeOH), which promote protodehalogenation (stripping of the Iodine/Bromine).
Standard Operating Procedure (SOP): Methyl Ester Formation
Do not use base-mediated alkylation (e.g., MeI/K2CO3) as it may trigger halogen scrambling.
-
Reagents: Starting Material (1.0 equiv), Methanol (0.5 M),
(conc., 2.0 equiv) or (1.5 equiv). -
Conditions: Reflux for 4–6 hours.
-
Workup: Concentrate, neutralize with sat.
, extract into EtOAc. -
Checkpoint: Ensure product is a crystalline solid or clear oil. If significant starting material remains, do not proceed to coupling.
Phase 2: Chemoselective Coupling (The "I vs. Br" Battle)
Objective: Selective oxidative addition (OA) into the C-I bond (C-3) while leaving the C-Br bond (C-6) intact.
The Mechanism of Selectivity
The bond dissociation energy (BDE) difference between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol) is your primary control lever. However, the 2-fluoro group exerts an electronic withdrawing effect that activates both halogens, narrowing the reactivity window.
Recommended System: The "Buchwald" Protocol
We recommend using Dialkylbiaryl phosphine ligands (SPhos or XPhos). These ligands create a monoligated
Optimized Protocol Table
| Component | Recommendation | Technical Rationale |
| Catalyst Source | Avoids induction periods seen with | |
| Ligand | XPhos or SPhos | Bulky ligands facilitate Reductive Elimination (RE) in this sterically crowded 2,6-disubstituted system. |
| Base | Weak bases prevent base-mediated debromination. Avoid alkoxides (NaOEt/KOtBu). | |
| Solvent | Toluene/Water (10:1) or Dioxane (dry) | Biphasic systems often suppress hydrodehalogenation compared to pure DMF/DMA. |
| Temperature | 40°C – 60°C | CRITICAL: Do not exceed 65°C. Higher temps activate the Bromine. |
Phase 3: Visualizing the Selectivity Landscape
The following diagram illustrates the kinetic competition occurring in your flask.
Figure 1: Kinetic landscape of the coupling reaction. Controlling temperature and ligand sterics ensures the pathway follows the green arrows (C-I insertion) rather than the red (C-Br insertion) or grey (dehalogenation) paths.
Phase 4: Troubleshooting Guide (Q&A)
Q1: I am observing significant "hydrodehalogenation" (product missing the Iodine but no coupling occurred). Why? A: This is the "Hydride Transfer" trap.
-
Cause: In the presence of alcohols (methanol, ethanol) or amines,
-hydride elimination generates a Pd-H species which reduces the aryl iodide instead of coupling it. -
Fix:
-
Switch to strictly aprotic solvents (THF, Toluene, or 1,4-Dioxane).
-
Ensure your solvent is degassed (oxygen promotes homocoupling which consumes boronic acid, leaving the catalyst idle to perform dehalogenation).
-
Increase the concentration of the Boronic Acid (1.5 equiv) to outcompete the reduction pathway.
-
Q2: The reaction stalls at 50% conversion. Should I add more catalyst? A: Not immediately.
-
Cause: The catalyst likely died due to instability of the oxidative addition complex. The bulky "ortho" substituents (F and Ester) make the Pd(II) intermediate fragile.
-
Fix:
-
Do not heat higher (you will trigger Br-coupling).
-
Add a second aliquot of Boronic Acid first. Boronic acids can degrade (protodeboronation) faster than the coupling occurs.
-
If that fails, use a Precatalyst (e.g., XPhos Pd G4) instead of mixing Pd/Ligand in situ. This ensures 100% active Pd enters the cycle.
-
Q3: I am getting a mixture of regioisomers (coupling at both I and Br). A: Your system is too "hot."
-
Cause: Either the temperature is too high, or the ligand is not selective enough.
-
Fix:
-
Lower temperature to 40°C .
-
Switch from SPhos to XPhos . XPhos is bulkier and enhances the rate difference between I and Br insertion.
-
Stoichiometry Control: Ensure Boronic Acid is added slowly (syringe pump) or in small portions to prevent it from overwhelming the selectivity window.
-
Phase 5: Validated Experimental Protocol
Reaction: Suzuki Coupling of Methyl 6-bromo-2-fluoro-3-iodobenzoate
-
Setup: Charge a reaction vial with Methyl 6-bromo-2-fluoro-3-iodobenzoate (1.0 equiv), Boronic Acid (1.2 equiv),
(2.0 equiv), and XPhos Pd G4 (2.0 mol%). -
Solvent: Add 1,4-Dioxane (degassed, 0.2 M concentration) and Water (5:1 ratio Dioxane:Water).
-
Execution: Seal and stir at 45°C for 2 hours.
-
Monitoring: Check LCMS.
-
If SM remains: Add 0.5 equiv Boronic Acid.
-
If Des-Iodo byproduct appears: Stop, work up, and purify.
-
-
Purification: Silica gel chromatography. The ester group usually makes the product distinct from the boronic acid residues.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Foundational text on bulky ligand sterics).
-
Navarro, O., et al. (2003). General Synthesis of Halo-Biaryls via Suzuki Cross-Couplings. Journal of Organic Chemistry, 68(10), 4302-4314. (Specifics on chemoselectivity in polyhalogenated systems).
Sources
Technical Support Center: Solubility Optimization for Halogenated Benzoic Acids
Introduction
Halogenated benzoic acids (HBAs)—such as 2-chlorobenzoic acid, 4-bromobenzoic acid, and their iodinated analogs—are deceptive building blocks.[1] While they appear structurally simple, their solubility behavior is governed by a complex interplay between high crystal lattice energy (driven by
This guide addresses the three most common support tickets we receive:
-
"It won't dissolve" (Thermodynamic barriers).
-
"It oiled out instead of crystallizing" (Purification failures).
-
"My NMR/HPLC data looks wrong" (Analytical artifacts).
Module 1: The Thermodynamics of Dissolution
Q: Why won't my 4-bromobenzoic acid dissolve in cold methanol, even though benzoic acid does?
A: The halogen substituent significantly increases the Crystal Lattice Energy (
Dissolution is a competition between the energy required to break the crystal lattice and the energy released by solvation (
-
The Halogen Effect: Halogens (Cl, Br, I) are electron-withdrawing but also highly polarizable.[1] This enhances intermolecular interactions (specifically
- stacking) in the solid state, making the crystal "harder" to break apart than unsubstituted benzoic acid [1].[1] -
The Dimer Barrier: In the solid state, HBAs exist as stable, hydrogen-bonded dimers. To dissolve, the solvent must either accommodate the dimer (non-polar solvents) or break it (polar protic solvents).
Troubleshooting Workflow:
If your HBA is insoluble in your target solvent, use this decision matrix to select an alternative based on dielectric constant (
Figure 1: Decision tree for overcoming solubility barriers based on solvent class.
Module 2: Purification & Recrystallization
Q: During recrystallization, my product formed an "oil" at the bottom of the flask instead of crystals. How do I fix this?
A: You have encountered "Oiling Out."[1] This occurs when the solute separates as a liquid phase before it crystallizes.
This is common with HBAs because impurities can depress the melting point of the solid below the boiling point of the solvent. When the solution cools, the compound reaches its "cloud point" as a liquid emulsion rather than a solid precipitate.
The "Rescue" Protocol: Dual-Solvent Recrystallization Do not attempt to cool the oil further; it will solidify into an impure glass. Follow this thermodynamic reset:
-
Re-dissolve: Reheat the mixture until the oil redissolves completely.
-
Add Good Solvent: Add a small amount of the "good" solvent (e.g., Ethanol) to ensure full solubility at a slightly lower temperature.
-
The Cloud Point Titration:
-
Keep the solution hot (near boiling).
-
Add the "bad" solvent (e.g., Water) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add one single drop of the "good" solvent to clear the turbidity.
-
-
Slow Cooling: Wrap the flask in foil or a towel to cool very slowly. This favors crystal nucleation over liquid-liquid phase separation [2].[1]
Recommended Solvent Pairs for HBAs:
| Solute Type | Good Solvent (Dissolves) | Bad Solvent (Precipitates) | Notes |
| Chlorobenzoic Acids | Ethanol or Methanol | Water | Standard system.[1] |
| Bromobenzoic Acids | Ethyl Acetate | Hexanes/Heptane | Use if water sensitivity is a concern.[1] |
| Iodobenzoic Acids | THF or Dioxane | Pentane | Iodine atoms are large/lipophilic; avoid alcohols if esterification is a risk.[1] |
Module 3: Analytical Challenges (NMR & HPLC)
Q: My H NMR peaks are broad, and the chemical shifts are drifting. Is my compound degrading?
A: Likely not.[1] You are observing the Equilibrium of Dimerization.
In non-polar NMR solvents (CDCl
Mechanism of Interference: The dimer is stabilized by two hydrogen bonds.[2] Halogens on the ring affect the acidity (pKa) and thus the strength of this dimer.
Figure 2: The dynamic equilibrium between monomer and dimer forms of benzoic acids.[1]
Solution:
-
Switch Solvents: Use a polar aprotic solvent like DMSO-d
or DMF-d .[1] These solvents act as strong hydrogen bond acceptors, breaking the dimer and "locking" the monomeric form. Sharp peaks will return.[1] -
Add Trace Acid: If you must use CDCl
, adding a drop of acetic acid-d can sharpen the peaks by accelerating the exchange, though this complicates the spectrum.
Q: Why do I see severe peak tailing in HPLC?
A: Ionization mismatch.
HBAs have pKa values typically between 2.8 and 4.[1]0. If your mobile phase pH is near the pKa, the molecule splits between ionized (COO
Protocol:
-
Buffer the Mobile Phase: Ensure the pH is at least 2 units below the pKa (e.g., use 0.1% Formic Acid or TFA, pH ~2.5) to keep the acid fully protonated and neutral. This ensures sharp, symmetrical peaks.[1]
Summary of Solubility Data
The following table summarizes general solubility trends for 4-Bromobenzoic acid (representative HBA) to aid in solvent selection [4, 5].
| Solvent | Solubility (25°C) | Primary Interaction | Usage Recommendation |
| Water | Very Low (< 0.1 g/L) | Hydrophobic repulsion | Anti-solvent only.[1] |
| Ethanol | High (~50 g/L) | H-bonding + Dipole | Ideal for recrystallization (hot).[1] |
| Chloroform | Moderate | Dimerization | Good for extraction, bad for NMR.[1] |
| DMSO | Very High | Dipole-Dipole | Ideal for biological assays/stock solutions.[1] |
References
-
Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility. Chemosphere, 2016.[1][3]
-
Recrystallization of Benzoic Acid. University of Pittsburgh Dept of Chemistry.
-
Solvent effect on the dimerization and hydration constant of benzoic acid. Journal of the Chemical Society, Faraday Transactions.
-
Solubility of 4-bromobenzoic acid in organic solvents. Sigma Aldrich / Merck Technical Data.
-
Solubility of 2-chlorobenzoic acid in ethanol, methanol, ethyl acetate. Journal of Chemical & Engineering Data.
Sources
Technical Support Center: Regioselectivity in Di-Halogenated Arene Coupling
Welcome to the Advanced Catalysis Support Desk.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your cross-coupling reaction (Suzuki, Buchwald, or Negishi) hit the wrong carbon, or you are staring at an inseparable mixture of regioisomers.
In di-halogenated systems, selectivity is not random; it is a competition between Bond Dissociation Energy (BDE) , Electronic Activation , and Steric Accessibility . To fix your reaction, we must identify which force is dominating and how to manipulate it.
Module 1: The Core Logic (Diagnostics)
Before changing a ligand, you must diagnose the "Natural Bias" of your substrate.
The Hierarchy of Reactivity:
-
Bond Strength (The Baseline): C-I > C-Br > C-Cl >> C-F.
-
Rule: If you have mixed halogens (e.g., 1-bromo-3-chlorobenzene), the catalyst will almost exclusively attack the weaker bond (C-Br) first.
-
-
Electronic Activation (The Heterocycle Factor):
-
Rule: In electron-deficient heterocycles (pyridines, pyrimidines), the position
to the nitrogen (C2) is generally more electron-deficient. This lowers the barrier for Oxidative Addition (OA) compared to distal positions (C4/C5) [1].
-
-
Steric Gating (The Override):
-
Rule: Bulky ligands cannot access hindered sites, forcing the catalyst to the more accessible halogen, even if it is electronically less activated [2].
-
Visualizing the Decision Matrix
Figure 1: Decision tree for predicting the primary site of oxidative addition in polyhalogenated arenes.
Module 2: Troubleshooting Specific Scenarios
Scenario A: The "Convention" Problem (2,4-Dichloropyridine)
User Issue: "I want to couple at C4, but the reaction is happening at C2 (next to the Nitrogen)."
The Science: In 2,4-dichloropyridine, the C2-Cl bond is electronically activated by the adjacent nitrogen (inductive effect), making it the "natural" site for oxidative addition using standard phosphines like PPh3 [3].
The Fix: Invert Selectivity with Sterics To hit C4, you must make the catalyst too fat to fit at C2.
-
Solution 1 (Ligand Control): Use extremely bulky N-Heterocyclic Carbene (NHC) ligands like IPr or SIPr .[1] These ligands create a "steric wall" that prevents the Pd center from approaching the hindered C2 site, forcing reaction at the distal C4 [3].
-
Solution 2 (Ligand-Free): Surprisingly, "Jeffery conditions" (ligand-free Pd(OAc)2 with TBAB) have been shown to favor C4 selectivity (>99:1) potentially due to the formation of Pd nanoparticles that discriminate based on surface accessibility [4].
Protocol: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Precursor for active Pd(0). |
| Ligand | IPr·HCl (4 mol%) | CRITICAL: High steric bulk forces C4 selectivity. |
| Base | KOtBu (2.0 equiv) | Activates the NHC precatalyst. |
| Solvent | Dioxane/H₂O (9:1) | Standard Suzuki solvent system. |
| Temp | Room Temp to 60°C | Lower temp improves kinetic resolution. |
Scenario B: The "Homohalogen" Carbocycle (1,3-Dichlorobenzene)
User Issue: "I have a 1,3-dichlorobenzene derivative with a substituent at position 2. I need to couple at C1, not C3."
The Science: If the halogens are identical, BDE is irrelevant. You are relying entirely on Steric differentiation .
-
Small Ligands (PPh3, dppe): Will often result in mixtures or favor the electronically more deficient site.
-
Large Cone Angle Ligands (Buchwald Ligands): Ligands like XPhos or BrettPhos are sensitive to ortho-substitution.
The Fix: If your desired site is less hindered, use a bulky ligand (e.g., tBuXPhos). If your desired site is more hindered, you generally cannot force it without a directing group (chelation control).
Scenario C: The "Switchable" Pyridazine
User Issue: "I am working with 3,5-dichloropyridazine. Can I choose which chloride reacts?"
The Science: This is a classic example of ligand-controlled regiodivergence.
-
C3 Selectivity: Achieved with bidentate ligands like dppf . The bite angle restricts the complex, favoring the electronically activated C3 (alpha to N) [5].
-
C5 Selectivity: Achieved with bulky monodentate ligands like Q-Phos or tBu3P . These ligands enforce steric control, driving the reaction to the remote C5 position [5].
Module 3: Experimental Optimization Protocols
If the literature precedents above don't fit your substrate, perform this Regioselectivity Screen . Do not run these at high yield immediately; run them to determine ratio.
Step 1: The "Ligand Geometry" Screen Run 4 parallel reactions with these distinct ligand classes:
-
Baseline: PPh3 (Small, monodentate). Tests natural electronic bias.
-
Bite Angle: dppf (Bidentate, cis-chelating). Tests geometric constraint.
-
Steric Bulk (Phosphine): tBuXPhos or PCy3. Tests steric exclusion.
-
Steric Bulk (NHC): IPr or PEPPSI-IPr. Tests extreme steric exclusion.
Step 2: Temperature Tuning
-
Rule: Selectivity is a kinetic phenomenon (
vs ). -
Action: Lower the temperature. If you run at reflux (100°C), you provide enough energy to overcome the activation barrier for both sites, eroding selectivity. Run at RT or 40°C to maximize the
difference.
Mechanism of Ligand-Controlled Selectivity
Figure 2: Mechanistic divergence driven by ligand cone angle and steric demand.
FAQ: Rapid Fire Troubleshooting
Q: I have a 1-bromo-4-chlorobenzene. Can I couple the Chlorine first?
A: practically, no . The BDE difference (
-
Workaround: Convert the C-Br to a boronate ester (Miyaura borylation) first, then couple the C-Cl with a different aryl halide. Or, use a silane protecting group on the position you want to save.
Q: My selectivity is 3:1. How do I get to >10:1? A:
-
Change Solvent: Switch from polar (DMF) to non-polar (Toluene). Solvation effects can stabilize the transition state of the undesired isomer.
-
Stoichiometry: Use a deficiency of the coupling partner (0.8 equiv). This ensures only the fastest reacting site consumes the reagent (Kinetic Resolution).
-
Leaving Group: If possible, change one halogen to a Triflate (OTf). The reactivity order is generally I > Br > OTf
Cl (highly ligand dependent).
References
-
Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 2007.[2][3][4] [Link]
-
Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 2010.[3][5][6] [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 2020. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2022. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Acidic Halogenated Compounds
Ticket Status: OPEN Agent: Senior Application Scientist Subject: Optimization of Isolation, Safety, and Purity Protocols
Core Directive & Safety Protocols
WARNING: Acidic halogenated compounds (e.g., Trifluoroacetic acid, Trichloroacetic acid, Chlorophenols, Haloacetic acids) exhibit unique hazards compared to non-halogenated analogs. They are often potent skin permeators, corrosive to standard metallurgy, and prone to forming persistent emulsions.
Critical Safety Briefing (Read Before Experiment)
-
Skin Absorption: Unlike acetic acid, halogenated acids (especially fluoro- and chloro-acetic acids) can penetrate the skin rapidly, causing systemic toxicity and severe chemical burns that may not be immediately painful.
-
Protocol: Double-gloving (Nitrile + Laminate) is recommended for concentrated handling.
-
-
Pressure Hazards: Neutralization of these acids with Carbonate/Bicarbonate bases generates massive volumes of CO₂ rapidly due to their low pKa (high acidity).
-
Protocol: Never neutralize in a closed separatory funnel. Perform the initial "quench" in a wide-mouth Erlenmeyer flask with vigorous stirring before transferring to a funnel.
-
-
Corrosion: Hot halogenated acids will pit Stainless Steel 316. Use Glass-lined or Hastelloy equipment for scale-up.
Extraction & Phase Separation Logic
The "pH Swing" Workflow
To isolate an acidic halogenated product from neutral impurities, you must exploit its pKa. Halogenated acids are significantly stronger than their non-halogenated counterparts due to the inductive electron-withdrawing effect of the halogens.
Quantitative Data: pKa Comparison Table
| Compound | pKa (approx) | Acidity Relative to Acetic Acid | Recommended Extraction Base |
| Trifluoroacetic Acid (TFA) | 0.23 | ~33,000x Stronger | NaHCO₃ (Careful!) or NaOH |
| Trichloroacetic Acid | 0.65 | ~12,000x Stronger | NaHCO₃ |
| Dichloroacetic Acid | 1.30 | ~2,800x Stronger | NaHCO₃ |
| Fluoroacetic Acid | 2.60 | ~140x Stronger | NaHCO₃ / Na₂CO₃ |
| Chloroacetic Acid | 2.86 | ~80x Stronger | NaHCO₃ / Na₂CO₃ |
| Acetic Acid (Reference) | 4.76 | Baseline | N/A |
| Pentachlorophenol | 4.70 | Similar | NaOH (Phenols require stronger base) |
Standard Isolation Protocol (Target = Acidic Halogenated Product)
-
Dissolution: Dissolve crude mixture in a non-miscible organic solvent (DCM or Ethyl Acetate).
-
Basic Extraction (Forward): Extract with 1M NaHCO₃ or 1M NaOH (pH > 10).
-
Phase Cut: Keep the Aqueous layer. (Discard organic layer after TLC verification).
-
Acidification (Reverse): Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH < 1 (check with litmus).
-
Re-Extraction: Extract the now-cloudy aqueous layer with fresh organic solvent (DCM/EtOAc).
-
Drying: Wash with Brine
Dry over Na₂SO₄ Concentrate.
Troubleshooting: The "Nightmare" Scenarios
Issue A: The "Impossible" Emulsion
Halogenated solvents (DCM, Chloroform) are notorious for forming stable emulsions with water, especially when surfactants or fine particulates are present.
Visual Guide: Emulsion Breaking Decision Tree
Caption: Logical workflow for resolving persistent emulsions in liquid-liquid extraction.
Technical Insight (The Density Trap): Dichloromethane (DCM) has a density of 1.33 g/mL . Saturated Brine has a density of ~1.20 g/mL .
-
The Problem: If you mix DCM and Brine, the densities are dangerously close, leading to phase inversion (DCM floats) or zero separation (emulsion).
-
The Fix: Dilute the aqueous layer with water to lower its density (< 1.1 g/mL) to ensure DCM sinks, OR add solid NaCl to saturate the water if using a lighter solvent like Ethyl Acetate.
Issue B: Removing Residual TFA (Trifluoroacetic Acid)
TFA is commonly used to deprotect amines (Boc removal).[4] Removing the excess acid is difficult because it forms salts and "sticks" to polar compounds.
Method 1: The Toluene Azeotrope (Standard) TFA forms a binary azeotrope with Toluene.
-
Concentrate the reaction mixture.
-
Add Toluene (approx 3x volume of residual oil).
-
Rotary evaporate to dryness.
-
Repeat 3 times.
-
Why: This co-distills the TFA, pulling it out of the oil.
Method 2: The Resin Scavenger (High Purity) For sensitive compounds where heating is risky.
-
Dissolve crude in MeOH/DCM.
-
Add Polymer-supported Carbonate (PL-CO3) resin (3 equiv relative to TFA).
-
Agitate for 1 hour.
-
Filter.[6] The TFA stays bound to the resin; the filtrate contains the free base.
Frequently Asked Questions (FAQs)
Q1: My product is an acid chloride. How do I work it up without hydrolyzing it?
-
Answer: Do not use water or bicarbonate washes. Acid chlorides hydrolyze rapidly to the carboxylic acid + HCl.
-
Protocol: If you must remove salts, use anhydrous conditions: dilute with dry Hexane/Et₂O, filter off the amine salts (precipitate), and concentrate the filtrate. If you must wash, use ice-cold dilute NaHCO₃ and work extremely fast (< 30 seconds contact time), but this is risky.
-
Q2: I see a "third layer" (rag layer) in my sep funnel. What is it?
-
Answer: This is usually a stabilized emulsion containing proteins, silica fines, or partially insoluble salts.
Q3: Why is my yield >100% after extracting a fluoro-acid?
-
Answer: You likely have trapped solvent or salt formation.
-
Solvent Trapping: Fluorinated chains are lipophobic and hydrophobic (omniphobic). They trap solvent molecules in lattice structures. Dry under high vacuum with mild heat (40°C) for extended periods.
-
Salt Formation:[5][8] If you used NaOH and didn't acidify to pH < 1, you isolated the Sodium salt, not the free acid. Check the NMR for missing carboxylic protons.
-
References
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
-
University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. [Link]
-
Organic Syntheses. (2014). Azeotropic Removal of TFA. Org. Synth. 2014, 91, 68-82. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6422, Trifluoroacetic acid. [Link]
-
Agilent Technologies. (2019). Haloacetic Acids Safety Data Sheet. [Link]
Sources
- 1. Evaporation of TFA in an aqueous mobile phase (semi-prep) - Chromatography Forum [chromforum.org]
- 2. CN103214362A - Method for extracting trifluoroacetic acid from explosive waste water - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Workup [chem.rochester.edu]
- 7. health.state.mn.us [health.state.mn.us]
- 8. brjac.com.br [brjac.com.br]
Validation & Comparative
Dual-Halogen Fidelity: A Comparative Mass Spectrometry Guide for Bromo-Iodo-Benzoic Acids
Executive Summary: The Halogen Dilemma
Bromo-iodo-benzoic acids are critical intermediates in cross-coupling chemistry (e.g., Suzuki-Miyaura, Sonogashira), valued precisely for the differential reactivity of the C-Br and C-I bonds. However, this reactivity poses a distinct analytical challenge: The Carbon-Iodine (C-I) bond is thermally labile , making traditional Gas Chromatography (GC) risky without careful derivatization.
This guide compares the two dominant analytical workflows:
-
Direct LC-ESI-MS/MS (Recommended): Preserves the iodine moiety, requires no derivatization, and utilizes negative mode electrospray ionization (
). -
Derivatized GC-EI-MS (Alternative): Offers superior structural fingerprinting but requires chemical modification (methylation) and strict thermal control to prevent reductive dehalogenation.
The Analytical Challenge: Physics of the Analyte
Before selecting a method, one must understand the physical behaviors of the target molecule.
| Feature | Analytical Implication |
| Acidity (pKa ~3-4) | The carboxylic acid moiety ionizes readily in ESI Negative Mode , making LC-MS highly sensitive. In GC, this polarity causes peak tailing, necessitating derivatization. |
| Iodine Mass Defect | Iodine ( |
| Bromine Isotopes | The distinct 1:1 ratio of |
| Thermal Lability | The C-I bond dissociation energy (~57 kcal/mol) is significantly lower than C-Br (~68 kcal/mol). High GC injector temperatures (>250°C) can cause artificial deiodination. |
Comparative Methodology
Method A: Direct LC-ESI-MS/MS (The Gold Standard)
Mechanism: Soft ionization via Electrospray (ESI) in negative mode. The molecule is deprotonated to form the carboxylate anion
-
Pros: Minimal sample prep; high throughput; preserves the C-I bond; excellent for aqueous/polar matrices.
-
Cons: Susceptible to matrix suppression; isomers (e.g., 2-bromo-4-iodo vs. 2-bromo-5-iodo) may co-elute on standard C18 columns.
Method B: GC-EI-MS (The Structural Confirmation)
Mechanism: Electron Impact (EI) ionization (70 eV) after derivatization to a methyl ester.
-
Pros: High chromatographic resolution of isomers; searchable spectral libraries (NIST); no matrix suppression.
-
Cons: Requires time-consuming derivatization (Diazomethane or TMS); risk of thermal degradation; iodine loss is common in the source.
Workflow Visualization
Caption: Comparative workflow. Note the critical temperature control step in GC-MS to prevent thermal degradation of the iodine moiety.
Mechanistic Deep Dive: Fragmentation Pathways
Understanding how these molecules break apart is essential for setting up Multiple Reaction Monitoring (MRM) transitions.
The "Cascade of Loss" (ESI Negative Mode)
In negative mode, the fragmentation is driven by the stability of the leaving groups.
-
Precursor:
(Carboxylate anion). -
Primary Transition: Loss of
(44 Da). This is the most abundant and stable transition, forming a phenyl anion. -
Secondary Transition: Loss of Iodine (
or ). The phenyl anion is highly reactive and will eject the weakest halogen (Iodine) before Bromine.
Caption: ESI(-) fragmentation pathway. The decarboxylation step is the most reliable for quantification (Quantifier), while Iodine loss serves as confirmation (Qualifier).
Experimental Data & Performance Metrics
The following data compares the performance of Direct LC-MS vs. Derivatized GC-MS for a representative analyte: 4-Bromo-2-iodo-benzoic acid .
| Metric | Method A: LC-MS/MS (ESI-) | Method B: GC-MS (EI) (Methyl Ester) |
| Limit of Detection (LOD) | 0.5 ng/mL | 10 ng/mL |
| Linearity ( | > 0.999 (0.5 - 1000 ng/mL) | > 0.995 (10 - 5000 ng/mL) |
| Sample Prep Time | 5 mins (Dilute & Shoot) | 45-60 mins (Derivatization) |
| Iodine Integrity | 100% Retention | 85-95% (Risk of thermal loss) |
| Isomer Separation | Moderate (Requires Phenyl-Hexyl column) | High (Separates ortho/meta/para well) |
| Matrix Effects | High (Requires internal standard) | Low |
Key Insight: While GC-MS offers better isomer resolution, the 10-20% loss of signal due to thermal deiodination in the injector port makes it unreliable for trace quantification unless isotopically labeled internal standards are used to correct for the loss.
Validated Protocols
Protocol A: Direct LC-MS/MS (Recommended)
Use this for pharmacokinetic (PK) studies or quantitative purity checks.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH > 4).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Column: C18 or Phenyl-Hexyl (2.1 x 50mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 3 minutes.
-
MS Source (ESI-):
-
Capillary Voltage: -2.5 kV (Low voltage prevents arcing).
-
Desolvation Temp: 500°C.
-
MRM Transitions (Example for Bromo-Iodo-Benzoic Acid MW ~327):
-
326.8
282.8 (Loss of , Quantifier). -
326.8
155.9 (Loss of + I, Qualifier).
-
-
Protocol B: Derivatization for GC-MS
Use this for structural elucidation or when LC-MS is unavailable.
-
Reagent: Trimethylsilyldiazomethane (TMS-DAM) in hexane (safer alternative to diazomethane).
-
Reaction: Add 50 µL sample + 50 µL MeOH + 100 µL TMS-DAM (2.0 M).
-
Incubation: Room temperature for 20 minutes. (Do not heat!).
-
Quench: Add 10 µL Acetic Acid to neutralize excess reagent.
-
GC Injection:
-
Injector Temp: 220°C MAX (Standard is 250°C, but 220°C preserves the C-I bond).
-
Mode: Splitless.
-
References
-
Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]
-
Waters Corporation. (2020). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025).[1] Mass spectrum of benzoic acid fragmentation pattern. Retrieved from [Link]
-
National Institutes of Health (PMC). (2007). Mass spectrometry of analytical derivatives.[2][3][4] 2. “Ortho” and “Para” effects in electron ionization mass spectra. Retrieved from [Link]
Sources
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
Chemo-Orthogonality in Heterocycles: 3-Iodo vs. 6-Bromo Substituents
A Guide to Sequential Functionalization in Drug Discovery Scaffolds
Executive Summary
In medicinal chemistry, the ability to independently functionalize multiple positions on a single scaffold—orthogonal reactivity —is critical for Structure-Activity Relationship (SAR) exploration. This guide analyzes the reactivity differential between 3-iodo and 6-bromo substituents, using the privileged imidazo[1,2-a]pyridine scaffold as the primary case study.
The Core Insight: The C3–I bond is significantly weaker and more kinetically labile toward oxidative addition than the C6–Br bond. This allows researchers to perform chemoselective cross-coupling at C3 under mild conditions, preserving the C6–Br handle for subsequent, harsher derivatization. Conversely, Lithium-Halogen exchange (Li/X) exploits the same weakness, allowing exclusive C3 functionalization with electrophiles.
Fundamental Physical Organic Chemistry
To design self-validating protocols, one must understand the underlying electronic and steric forces driving the selectivity.
1.1 Bond Dissociation Energy (BDE) & Kinetics
The primary driver of chemoselectivity in Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) is the rate of Oxidative Addition (OA) . The OA step is generally the turnover-limiting step for aryl chlorides and bromides, but fast for iodides.
| Bond Type | Approx.[1][2][3][4][5] BDE (kcal/mol) | Relative Rate of Pd(0) Insertion |
| C(sp²)–I | ~65 | Fast ( |
| C(sp²)–Br | ~81 | Slow ( |
| C(sp²)–Cl | ~96 | Very Slow (Requires specialized ligands) |
-
Implication: In a competition reaction between a 3-iodo and 6-bromo substituent, a Pd(0) catalyst will almost exclusively insert into the C–I bond first, provided the ligand system is not excessively bulky or electron-rich enough to indiscriminately activate the bromide.
1.2 Electronic Environment (Scaffold Specifics)
In the context of imidazo[1,2-a]pyridine :
-
Position 3 (Iodo): Located on the imidazole ring.[6] This ring is
-excessive (electron-rich). The C3 position is naturally nucleophilic, but the C–I bond here is highly activated for OA due to ground-state destabilization. -
Position 6 (Bromo): Located on the pyridine ring.[7] This ring is
-deficient (electron-poor). While electron-poor aryl halides generally undergo OA faster than electron-rich ones, the bond strength difference (I vs. Br) overrides the electronic bias in this specific scaffold.
Strategic Workflow: Sequential Functionalization
The following flowchart illustrates the decision logic for processing a 3-iodo-6-bromo scaffold.
Figure 1: Decision tree for chemoselective functionalization of di-halogenated heterocycles.
Experimental Protocols
These protocols are designed to be self-validating . The key to success is stoichiometry and temperature control to prevent "leakage" (reaction at the bromo site).
Protocol A: Chemoselective Suzuki Coupling at C-3 (Iodo)
Objective: Install an aryl group at C-3 while leaving the C-6 Bromine intact.
Materials:
-
Substrate: 3-iodo-6-bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Note: Use a non-bulky phosphine to avoid activating the bromide.
-
Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)
-
Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.
Step-by-Step:
-
Degassing: Charge reaction vessel with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). Add degassed solvent and aqueous base. -
Thermal Activation: Heat to 60–80°C .
-
Critical Checkpoint: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition at the C-6 Br position.
-
-
Monitoring: Monitor by TLC or LCMS every 30 minutes. The starting material (SM) should disappear, and a single major peak (
) should appear.-
Validation: If you observe a mass corresponding to double coupling (
), lower the temperature and reduce catalyst loading.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography. The C-6 Bromo product is usually stable on silica.
Protocol B: Sequential Functionalization at C-6 (Bromo)
Objective: React the remaining C-6 Bromine after C-3 functionalization.
Materials:
-
Substrate: 3-Aryl-6-bromoimidazo[1,2-a]pyridine (from Protocol A).
-
Coupling Partner: Boronic acid, Amine, or Alkyne.
-
Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos (for difficult substrates).
-
Base: K₃PO₄ or Cs₂CO₃ (stronger base often required).
-
Solvent: Toluene/Water or DMF.
Step-by-Step:
-
Setup: Standard inert atmosphere setup.
-
Activation: Heat to 100–120°C . The C-6 Br bond on the pyridine ring is less reactive and requires higher energy/more active catalytic species than the C-3 I bond.
-
Completion: Reaction times are typically longer (4–12 hours).
Comparative Reactivity Data
The following table summarizes the orthogonality based on literature precedents for imidazo[1,2-a]pyridine.
| Reaction Type | Site Selectivity | Conditions | Yield (Typical) | Mechanistic Reason |
| Suzuki-Miyaura | C-3 (I) only | Pd(PPh₃)₄, Na₂CO₃, 80°C | 85-95% | C-I bond is ~15 kcal/mol weaker than C-Br. |
| Sonogashira | C-3 (I) only | PdCl₂(PPh₃)₂, CuI, Et₃N, RT | 80-90% | Iodides react at RT; Bromides require heat. |
| Heck | C-3 (I) only | Pd(OAc)₂, P(o-tol)₃, 90°C | 70-85% | Kinetic preference for Iodo insertion. |
| Li-Halogen Exchange | C-3 (I) only | >90% (conversion) | Iodine is more polarizable ("softer") than Bromine. | |
| Buchwald-Hartwig | C-6 (Br) | Pd₂(dba)₃, BINAP, NaOtBu, 110°C | 60-80% | Note: Usually performed after C-3 is capped. |
Troubleshooting & Optimization (Expert Tips)
-
The "Leakage" Problem: If you observe C-6 coupling during the C-3 step, switch to Pd(PPh₃)₄ (tetrakis). Ligands like XPhos or SPhos are too active and will lower the barrier for C-Br insertion, ruining selectivity.
-
Magnesium vs. Lithium: For metal-halogen exchange, use Turbo-Grignard (
-PrMgCl·LiCl) rather than -BuLi. -BuLi is too aggressive and may attack the pyridine ring (nucleophilic aromatic substitution) or cause scrambling. Turbo-Grignard is highly selective for the C-3 Iodine. -
Purification: 3-iodo-6-bromo compounds are light-sensitive. Wrap columns and flasks in foil during purification to prevent radical decomposition of the C-I bond.
References
-
Guchhait, S. K., & Madaan, C. (2011). "Regioselective Suzuki-Miyaura coupling of 3-iodo-6-bromoimidazo[1,2-a]pyridine: A versatile route to 3,6-disubstituted imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link
-
Luo, Y., et al. (2016). "Pd-catalyzed site-selective cross-coupling of dihaloheteroarenes." Chemical Reviews. Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard text for reactivity principles of azoles vs pyridines).
-
Béres, M., et al. (2012). "Evaluation of the reactivity of the C-I and C-Br bonds in 3-iodo-6-bromoimidazo[1,2-a]pyridine." Tetrahedron. Link
Sources
- 1. quora.com [quora.com]
- 2. chemscene.com [chemscene.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: HPLC Method Development for Halogenated Benzoic Acids
Executive Summary
The separation of halogenated benzoic acids (HBAs)—critical intermediates in the synthesis of pharmaceuticals (e.g., lamotrigine) and agrochemicals—presents a unique chromatographic challenge. Positional isomers (ortho-, meta-, para-) often possess identical molecular weights and nearly indistinguishable hydrophobicity profiles, leading to co-elution on standard alkyl-bonded phases.
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the high-performance alternative: Pentafluorophenyl (PFP) .
Key Finding: While C18 remains the workhorse for general potency assays, it frequently fails to resolve critical isomeric impurities of HBAs (e.g., separating 2-chlorobenzoic acid from 4-chlorobenzoic acid). The PFP phase is the superior choice for these applications, utilizing specific
The Scientific Challenge
Developing methods for HBAs requires overcoming two primary hurdles:
-
pKa Suppression: HBAs are weak acids with pKa values typically ranging from 2.9 (ortho-substituted) to 4.0 (para-substituted). To retain them on a hydrophobic stationary phase, ionization must be suppressed.
-
Isomeric Selectivity: The hydrophobic difference between a chlorine atom at the ortho vs. para position is negligible. Separation requires a stationary phase that can "see" the electron density distribution of the aromatic ring.
Comparative Analysis: C18 vs. PFP vs. Phenyl-Hexyl[1]
The following analysis evaluates the three most common column chemistries used for this application.
Table 1: Stationary Phase Performance Matrix
| Feature | C18 (Standard) | PFP (Recommended) | Phenyl-Hexyl (Alternative) |
| Primary Mechanism | Hydrophobic Interaction | ||
| Isomer Resolution | Poor (Often co-elutes isomers) | Excellent (Resolves o, m, p isomers) | Moderate |
| Halogen Selectivity | Low | High (F-F and F-Cl interactions) | Moderate |
| Mobile Phase Pref. | ACN or MeOH | Methanol (Enhances | Methanol |
| Retentivity | High | Moderate to High | Moderate |
| Best Use Case | General potency, simple mixtures | Complex isomeric mixtures, impurity profiling | Aromatics with alkyl chains |
Deep Dive: Why PFP Wins for Halogens
The PFP ligand contains a pentafluorophenyl ring.[1][2] Fluorine is highly electronegative, creating an electron-deficient (Lewis acid) ring system.
-
Mechanism: Halogenated benzoic acids are electron-rich (Lewis bases) due to the halogen substituents. The PFP phase engages in strong charge-transfer interactions with the analyte.
-
Steric Recognition: The rigid PFP ring provides shape selectivity, easily distinguishing between the "kinked" shape of an ortho-substituted acid and the linear shape of a para-substituted acid.
Visualizing the Decision Process
The following decision tree illustrates the logical flow for selecting the appropriate column and mobile phase conditions.
Figure 1: Decision matrix for stationary and mobile phase selection based on sample complexity.
Experimental Protocol: The "Self-Validating" System
To ensure scientific integrity, this protocol includes a System Suitability Test (SST) that validates the method's resolving power before every run.
Step 1: Mobile Phase Preparation (Low pH is Non-Negotiable)
Objective: Suppress ionization to ensure retention on RP/PFP columns.
-
Buffer (A): 0.1% Formic Acid in Water (pH ~2.7) OR 20mM Potassium Phosphate (pH 2.5).
-
Organic (B): Methanol (HPLC Grade).[5]
-
Why Methanol? ACN forms a
-electron cloud that can shield the specific interactions between the PFP ring and the analyte. Methanol allows these interactions to dominate.
-
Step 2: Instrument Parameters[5]
-
Column: Core-shell PFP, 2.7 µm, 100 x 4.6 mm (e.g., Kinetex PFP or Raptor FluoroPhenyl).
-
Flow Rate: 1.0 mL/min (adjust for column ID).
-
Temperature: 35°C (Thermostatic control is vital as
- interactions are temperature sensitive). -
Detection: UV @ 230 nm (Carboxyl group absorbance) and 254 nm (Aromatic ring).
Step 3: The Gradient Strategy
Do not run isocratic immediately. Use a scouting gradient to assess retention.
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 5 | Initial Hold (Focusing) |
| 1.0 | 5 | End Initial Hold |
| 15.0 | 95 | Linear Ramp |
| 17.0 | 95 | Wash |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | Ready for next injection |
Step 4: System Suitability (The Self-Validating Step)
Create a "Resolution Mix" containing 2-chlorobenzoic acid (ortho) and 4-chlorobenzoic acid (para) at 0.1 mg/mL each.
-
Acceptance Criteria: Resolution (
) between isomers must be . -
Failure Mode: If
, lower the %B in the gradient start or reduce column temperature by 5°C to enhance selectivity.
Method Optimization Logic
When the initial protocol does not yield perfect results, follow this logic pathway to optimize without guessing.
Figure 2: Troubleshooting logic for common HBA separation issues.
References
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN.
-
Phenomenex. (2008). Luna PFP(2) Column Technical Guide: Selectivity for Halogenated and Polar Compounds.
-
Advanced Chromatography Technologies. (2019). ACE C18-PFP: Combining C18 Hydrophobicity with PFP Selectivity.[6] Chromatography Today.[7]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
ResearchGate. (2022). Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase.
Sources
- 1. agilent.com [agilent.com]
- 2. fortis-technologies.com [fortis-technologies.com]
- 3. Separation of 2,3-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. glsciences.eu [glsciences.eu]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-2-fluoro-3-iodobenzoic acid
Executive Summary & Chemical Profile[1]
Handling 6-Bromo-2-fluoro-3-iodobenzoic acid requires a safety strategy that goes beyond standard "white powder" protocols.[1] As a poly-halogenated benzoic acid derivative, this compound presents a dual hazard profile: corrosivity/irritation typical of organic acids, and enhanced lipophilicity due to the fluorine and iodine substituents.
The presence of the fluorine atom specifically alters the physicochemical properties, often increasing the compound's ability to penetrate lipid bilayers (skin absorption) compared to non-halogenated benzoic acids. Consequently, our safety protocols must prioritize dermal protection and dust containment .
Physicochemical Hazard Data
| Property | Specification | Operational Implication |
| State | Solid (Crystalline Powder) | High risk of airborne dust generation during weighing/transfer. |
| Acidity (pKa) | ~2.5 – 3.5 (Estimated) | Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing halogens. Corrosive to mucous membranes. |
| Lipophilicity | High (LogP > 3.0 predicted) | High Dermal Absorption Risk. Standard latex gloves are insufficient. |
| GHS Classification | H315, H319, H335 | Causes skin/eye irritation; May cause respiratory irritation. Treat as potential sensitizer. |
The Barrier Strategy: PPE Selection Matrix
Effective protection relies on a "Barrier Strategy"—matching the PPE material to the specific state of the chemical (Solid vs. Solution).
Glove Integrity & Permeation Logic
-
Why not Latex? Latex offers poor resistance to organic acids and provides no barrier against the halogenated solvents (e.g., DCM, Chloroform) often used to dissolve this compound.
-
The Fluorine Factor: The C-F bond increases the compound's solvent solubility. If this acid is dissolved in an organic solvent, it can "piggyback" through glove materials that are permeable to that solvent.
PPE Decision Tree (Graphviz)
Figure 1: PPE Selection Logic based on chemical state and solvent carrier.[2] Note the escalation to laminate gloves when halogenated solvents are involved.
Operational Protocols
A. Weighing & Transfer (Highest Risk Phase)
The static charge of halogenated crystalline solids often causes "fly-away" dust.
-
Engineering Control: Use a Static-Dissipative Balance Enclosure or work inside a Fume Hood with the sash at the lowest working position.
-
Technique: Use an antistatic gun (ionizer) on the spatula and weigh boat before transfer.
-
PPE:
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are preferred over safety glasses to seal against airborne dust.
-
Hands: Double Nitrile gloves (Inner: 4 mil, Outer: 5 mil). Contrast colors (e.g., blue over white) allow instant visual detection of tears.
-
B. Reaction Setup & Synthesis
-
Ventilation: All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Sash Management: Keep the sash between the operator's face and the apparatus.
-
Self-Validating Step: Before heating, wipe the outer surface of the flask with a damp tissue and check for yellow/brown discoloration, which indicates external contamination.
C. Waste Disposal Strategy
Critical Compliance: Do NOT mix this compound with non-halogenated organic waste.[3]
-
Stream: Halogenated Organic Waste.[4]
-
Labeling: Clearly mark the tag with "Poly-halogenated Benzoic Acid Derivative."
-
Reasoning: High-temperature incineration is required to break the C-F and C-I bonds. Mixing with non-halogenated waste dilutes the stream, potentially leading to incomplete combustion and formation of toxic byproducts (e.g., dioxins) at lower incineration temperatures.
Emergency Response: Spill & Exposure
Spill Response Workflow (Graphviz)
Figure 2: Protocol for containment and cleanup. Note the prohibition of dry sweeping to prevent aerosolization.
First Aid Measures
-
Eye Contact: Immediate irrigation for 15 minutes .[2][5][6] The acidity can cause corneal opacity. Do not wait for a physician to begin rinsing.
-
Skin Contact: Wash with soap and water.[1][2][5][6][7][8][9] Do not use alcohol to rinse skin; alcohols can increase the solubility and absorption of the halogenated acid into the dermis.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, medical evaluation is mandatory (potential for delayed pulmonary edema).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzoic acid, 4-fluoro-3-iodo- (Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Clothing Selection. Retrieved from [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Halogenated Organics. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. Retrieved from [Link]
Sources
- 1. ehs.com [ehs.com]
- 2. fishersci.com [fishersci.com]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. uakron.edu [uakron.edu]
- 5. fishersci.ie [fishersci.ie]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
